KSQ-4279
Description
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-1-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F3N8O/c1-15(2)37-13-20(27(28,29)30)35-24(37)18-6-4-16(5-7-18)12-38-25-19(11-34-38)10-31-23(36-25)21-22(17-8-9-17)32-14-33-26(21)39-3/h4-7,10-11,13-15,17H,8-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBWAFJCKVKYHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1C2=CC=C(C=C2)CN3C4=NC(=NC=C4C=N3)C5=C(N=CN=C5OC)C6CC6)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F3N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2446480-97-1 | |
| Record name | KSQ-4279 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2446480971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KSQ-4279 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK5F3RGM8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
KSQ-4279: A Deep Dive into the Mechanism of a First-in-Class USP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of KSQ-4279, a first-in-class, potent, and selective small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). This compound is currently under clinical investigation for the treatment of advanced solid tumors, particularly those with deficiencies in homologous recombination (HR) repair pathways, such as BRCA1/2 mutations.[1][2][3][4][5] This document details the molecular interactions, cellular consequences, and preclinical efficacy of this compound, offering valuable insights for researchers and drug development professionals in the field of oncology and DNA damage response.
Core Mechanism of Action: Allosteric Inhibition of USP1
This compound exerts its therapeutic effect by directly targeting and inhibiting the deubiquitinase activity of USP1.[6][7][8] USP1 plays a critical role in the DNA damage response (DDR) by deubiquitinating key proteins involved in the Translesion Synthesis (TLS) and Fanconi Anemia (FA) pathways, namely PCNA (Proliferating Cell Nuclear Antigen) and FANCD2 (Fanconi Anemia Complementation Group D2), respectively.[2][6]
Structural and biochemical studies have revealed that this compound binds to a cryptic, allosteric pocket within the hydrophobic core of USP1.[6][9][10][11][12] This binding is characterized by an "induced-fit" mechanism, where the inhibitor's presence causes a conformational change in the USP1 protein.[6][12] This allosteric modulation disrupts the catalytic activity of USP1, preventing it from removing ubiquitin from its substrates.[6] Cryo-electron microscopy has shown that this compound occupies a hydrophobic tunnel-like pocket in USP1, leading to a substantial increase in the thermal stability of the protein.[9][10][11]
The inhibition of USP1 by this compound is reversible and follows a mixed linear inhibition mechanism.[6] This binding prevents the deubiquitination of mono-ubiquitinated PCNA (Ub-PCNA) and mono-ubiquitinated FANCD2 (Ub-FANCD2), leading to their accumulation within the cell.[6][8]
Cellular Consequences of USP1 Inhibition
The accumulation of ubiquitinated PCNA and FANCD2 due to this compound treatment has profound effects on cellular processes, particularly in the context of DNA replication and repair. The primary consequences include:
-
Replication Fork Instability: The dysregulation of PCNA ubiquitination leads to replication fork stalling and instability.[6]
-
Accumulation of DNA Damage: The persistence of ubiquitinated substrates on DNA and the disruption of the FA and TLS pathways result in the accumulation of single-strand DNA (ssDNA) gaps and other forms of DNA damage.[6]
-
Synthetic Lethality in HR-Deficient Tumors: In cancer cells with pre-existing defects in homologous recombination (e.g., BRCA1/2 mutations), the inhibition of USP1-mediated DNA repair pathways creates a synthetic lethal scenario. These cells become highly dependent on the remaining DNA repair mechanisms, and their simultaneous disruption by this compound leads to overwhelming DNA damage, cell cycle arrest, and ultimately, apoptosis.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 | 11 ± 3 nM | USP1 Inhibition Assay | [7] |
| Affinity (Ki) | 2 nmol/L | USP1 DUB Activity Assay | [6] |
| Selectivity | High for USP1 | Panel of 43 Deubiquitinases | [6] |
Table 2: In Vivo Efficacy in Preclinical Models
| Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| Ovarian PDX | This compound Monotherapy | 100 mg/kg | 102% vs. control | [1] |
| Ovarian PDX | This compound Monotherapy | 300 mg/kg | 105% vs. control | [1] |
| Ovarian & TNBC PDX | This compound + Olaparib | Multiple Doses | Durable tumor regressions | [1][7] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the preclinical evaluation of this compound.
USP1 Inhibition Assay
-
Enzyme: Recombinant human USP1/UAF1 complex.
-
Substrate: Ubiquitin-rhodamine110-glycine.
-
Detection: Fluorescence measurement to quantify the cleavage of the substrate.
-
Procedure: The USP1/UAF1 complex is incubated with varying concentrations of this compound before the addition of the substrate. The reaction kinetics are monitored by measuring the increase in fluorescence over time. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cellular Ubiquitination Assays
-
Cell Lines: MDA-MB-436 (BRCA1-mutant breast cancer) and other relevant cancer cell lines.[6][7]
-
Treatment: Cells are treated with a dose range of this compound for a specified period (e.g., 24 hours).[6]
-
Lysate Preparation: Whole-cell lysates are prepared using standard lysis buffers containing protease and deubiquitinase inhibitors.
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against Ub-PCNA, Ub-FANCD2, total PCNA, and total FANCD2.[6]
In Vivo Tumor Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID) bearing patient-derived xenografts (PDX) of ovarian or triple-negative breast cancer (TNBC) with known HRD status.[1][7]
-
Drug Formulation and Administration: this compound is formulated as a suspension and administered orally (p.o.) once daily.[6] For combination studies, a PARP inhibitor (e.g., olaparib) is administered according to its established protocol.
-
Efficacy Evaluation: Tumor volumes are measured regularly using calipers. Tumor growth inhibition is calculated as the percentage change in tumor volume in treated groups compared to the vehicle-treated control group.[1]
-
Pharmacodynamic Analysis: Tumor biopsies can be collected at specified time points to assess target engagement by measuring the levels of Ub-PCNA and Ub-FANCD2 via immunohistochemistry (IHC) or western blotting.[2][6]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound, an inhibitor of the USP1/UAF1 deubiquitinase complex.
Caption: High-level workflow for the preclinical development and evaluation of this compound.
Conclusion
This compound is a promising, first-in-class USP1 inhibitor with a well-defined mechanism of action. By allosterically inhibiting USP1, this compound disrupts critical DNA damage repair pathways, leading to synthetic lethality in tumors with homologous recombination deficiencies. The robust preclinical data, demonstrating both single-agent and combination activity, support its ongoing clinical development.[1][4][13][14] This technical guide provides a foundational understanding of this compound's mechanism, which will be crucial for interpreting clinical outcomes and designing future studies.
References
- 1. ksqtx.com [ksqtx.com]
- 2. ascopubs.org [ascopubs.org]
- 3. vjoncology.com [vjoncology.com]
- 4. KSQ Therapeutics Announces First Patient Dosed in Phase 1 Study of this compound, a First-in-Class USP1 Inhibitor, in Patients with Advanced Solid Tumors [businesswire.com]
- 5. KSQ Therapeutics Announces First Patient Dosed in Combination Portion of the Ongoing Phase 1 Study of this compound, a First-In-Class USP1 Inhibitor, in Patients with Advanced Solid Tumors - BioSpace [biospace.com]
- 6. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. ksqtx.com [ksqtx.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. KSQ Therapeutics Announces First Patient Dosed in Combination Portion of the Ongoing Phase 1 Study of this compound, a First-In-Class USP1 Inhibitor, in Patients with Advanced Solid Tumors [businesswire.com]
- 14. aacrjournals.org [aacrjournals.org]
KSQ-4279: A Deep Dive into its Molecular Target and Binding Mechanism
For Immediate Release
This technical guide provides an in-depth analysis of KSQ-4279, a first-in-class, orally bioavailable, and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2] Developed by KSQ Therapeutics, this compound has emerged as a promising therapeutic agent, particularly for tumors with deficiencies in homologous recombination (HR), such as those harboring BRCA1/2 mutations.[3][4] This document, intended for researchers, scientists, and drug development professionals, will detail the molecular target of this compound, its unique binding site, and the experimental methodologies used to elucidate its mechanism of action.
Core Target: Ubiquitin-Specific Protease 1 (USP1)
The primary molecular target of this compound is Ubiquitin-Specific Protease 1 (USP1) , a deubiquitinating enzyme (DUB) that plays a critical role in the DNA Damage Response (DDR) pathway.[2][5][6] USP1, in its heterodimeric complex with USP1-associated factor 1 (UAF1), regulates key processes such as the Fanconi Anemia (FA) pathway and translesion synthesis (TLS) by removing ubiquitin from specific substrates.[5][7][8][9] By inhibiting USP1, this compound disrupts these DNA repair mechanisms, leading to the accumulation of single-strand DNA gaps, replication fork instability, and ultimately, synthetic lethality in cancer cells with pre-existing DNA repair defects.[5]
The Allosteric Binding Site of this compound
This compound binds to a novel, allosteric and cryptic pocket within the hydrophobic core of the USP1 protein, distinct from the enzyme's active site.[5][8][10] This binding site is located between the "palm" and "thumb" subdomains of USP1.[8][11] Structural studies, including cryo-electron microscopy (cryo-EM), have revealed that this pocket is not present in the unbound state of USP1, indicating that this compound utilizes an induced-fit mechanism for binding.[5] This unique binding mode contributes to the high selectivity of this compound for USP1 over other deubiquitinating enzymes.[5]
The binding of this compound to this hydrophobic tunnel-like pocket displaces several residues of the hydrophobic core, specifically residues 76-88, a region now referred to as the "replaced by inhibitor region" (RIR).[8][10][11] This interaction leads to subtle conformational changes in the USP1 protein structure, ultimately inhibiting its deubiquitinase activity.[8][10]
Quantitative Analysis of this compound Inhibition
Biochemical assays have been employed to quantify the inhibitory potency and kinetics of this compound against USP1. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Description |
| Binding Affinity (Ki) | 2 nmol/L | A measure of the inhibitor's potency in binding to the target enzyme.[5] |
| Inhibition Mechanism | Mixed Linear Inhibition | Indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[5] |
| Effect on Vmax | Decrease | The maximum rate of the enzymatic reaction is reduced in the presence of the inhibitor.[5] |
| Effect on Km | Decrease | The Michaelis constant, representing the substrate concentration at half-maximal velocity, is also reduced.[5] |
| Kic | 6.9 (±3) nmol/L | Inhibition constant for the binding of the inhibitor to the free enzyme.[5] |
| Kiu | 2.3 (±0.3) nmol/L | Inhibition constant for the binding of the inhibitor to the enzyme-substrate complex.[5] |
Experimental Protocols
The characterization of this compound's interaction with USP1 involved a combination of cutting-edge experimental techniques.
Cryo-Electron Microscopy (Cryo-EM)
-
Objective: To determine the high-resolution three-dimensional structure of the USP1-UAF1 complex bound to this compound and ubiquitin.[5][8][10]
-
Methodology:
-
The USP1-UAF1 heterodimer was co-expressed and purified.
-
The complex was incubated with this compound and a ubiquitin-probe conjugate.
-
The sample was vitrified on EM grids and subjected to imaging using a transmission electron microscope.
-
Single-particle analysis software was used to reconstruct the 3D structure of the complex, revealing the precise binding site and conformational changes induced by this compound.[5]
-
CRISPR-Cas9 Screens
-
Objective: To identify genetic dependencies that confer sensitivity to this compound.[5]
-
Methodology:
-
A genome-wide CRISPR-Cas9 knockout library was introduced into cancer cell lines, with a focus on those with BRCA1 mutations.
-
The cell populations were then treated with this compound.
-
Genomic DNA was sequenced to identify the sgRNAs that were depleted in the this compound-treated cells.
-
This "negative selection" screen identified genes and pathways, such as those involved in homologous recombination, that are essential for survival in the presence of USP1 inhibition.[5]
-
Enzyme Kinetic Assays
-
Objective: To determine the mechanism and kinetics of USP1 inhibition by this compound.[5]
-
Methodology:
-
The deubiquitinase activity of purified USP1-UAF1 was measured using a fluorogenic ubiquitin substrate (e.g., Ub-Rho).
-
Initial reaction rates were measured at various concentrations of the substrate and fixed concentrations of this compound.
-
The data were globally fitted to different enzyme inhibition models (e.g., competitive, non-competitive, mixed) to determine the best fit and calculate kinetic parameters such as Ki, Vmax, and Km.[5]
-
Visualizing the Mechanism of Action
The following diagrams illustrate the key pathways and experimental workflows related to this compound.
Caption: Mechanism of action of this compound in inhibiting DNA repair pathways.
Caption: Workflow for a CRISPR-Cas9 negative selection screen.
Conclusion
This compound represents a significant advancement in targeted oncology, with a well-defined molecular target and a novel allosteric mechanism of inhibition. The comprehensive characterization of its binding site and inhibitory kinetics provides a strong foundation for its ongoing clinical development. The detailed experimental protocols outlined herein serve as a valuable resource for researchers in the field of drug discovery and cancer biology. The unique synthetic lethal interaction exploited by this compound holds considerable promise for treating cancers with specific DNA repair deficiencies.[1][5]
References
- 1. ksqtx.com [ksqtx.com]
- 2. Facebook [cancer.gov]
- 3. KSQ Therapeutics Announces First Patient Dosed in Combination Portion of the Ongoing Phase 1 Study of this compound, a First-In-Class USP1 Inhibitor, in Patients with Advanced Solid Tumors - BioSpace [biospace.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
KSQ-4279 (RO7623066): A Deep Dive into the Foundational Research of a First-in-Class USP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSQ-4279 (also known as RO7623066) is a first-in-class, potent, and selective small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2] USP1 is a deubiquitinating enzyme (DUB) that plays a critical role in DNA damage repair (DDR) pathways, including the Fanconi Anemia (FA) and translesion synthesis (TLS) pathways.[3][4][5] By inhibiting USP1, this compound has emerged as a promising therapeutic agent, particularly for cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations.[5][6] This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, detailing its mechanism of action, key experimental data, and the methodologies used in its initial characterization.
Mechanism of Action: Targeting the DNA Damage Response
This compound functions by inhibiting the deubiquitinating activity of USP1.[7] USP1, in complex with its cofactor UAF1, removes ubiquitin from key proteins involved in DNA repair, such as FANCD2 and PCNA.[3][4] The inhibition of USP1 by this compound leads to the accumulation of ubiquitinated forms of these substrates, disrupting the normal DNA damage response.[5][8] This disruption is particularly detrimental in cancer cells that already have a compromised DNA repair system, such as those with BRCA mutations, leading to a synthetic lethal effect and ultimately, cell death.[9]
The binding of this compound to USP1 occurs at a cryptic site, distinct from the active site, inducing a conformational change that allosterically inhibits the enzyme's catalytic activity.[3][10] Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a hydrophobic tunnel in USP1, leading to an increase in the thermal stability of the protein.[3][10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of USP1 and a general workflow for evaluating USP1 inhibitors like this compound.
References
- 1. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ksqtx.com [ksqtx.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tangotx.com [tangotx.com]
- 8. ksqtx.com [ksqtx.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. aacrjournals.org [aacrjournals.org]
The Lynchpin of DNA Repair: A Technical Guide to the Role of USP1 in Genomic Stability
For Immediate Release
[City, State] – [Date] – Ubiquitin-Specific Protease 1 (USP1), a deubiquitinating enzyme (DUB), has emerged as a critical regulator in the intricate network of DNA damage repair (DDR) pathways. Its precise control over the ubiquitination status of key proteins involved in the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS) positions it as a lynchpin in maintaining genomic stability. This in-depth technical guide provides a comprehensive overview of the multifaceted role of USP1 in DNA repair, offering valuable insights for researchers, scientists, and drug development professionals. The overexpression of USP1 in various cancers and its correlation with poor prognosis underscore its significance as a promising therapeutic target.
Core Functions of USP1 in DNA Damage Repair
USP1, in complex with its essential cofactor USP1-Associated Factor 1 (UAF1), is a key modulator of the DNA damage response.[1] The USP1-UAF1 complex is instrumental in reversing monoubiquitination on two principal substrates: FANCD2 and Proliferating Cell Nuclear Antigen (PCNA).[2] This deubiquitination is not merely a "reset" switch but a tightly regulated process essential for the proper progression and completion of DNA repair.
The Fanconi Anemia Pathway: A Balancing Act
The Fanconi Anemia pathway is a crucial defense mechanism against DNA interstrand crosslinks (ICLs), a highly toxic form of DNA damage. A central event in this pathway is the monoubiquitination of the FANCD2-FANCI dimer by the FA core complex, an E3 ubiquitin ligase.[3] This modification is critical for the recruitment of downstream repair factors to the site of damage.[2]
USP1's role is to deubiquitinate FANCD2, a process that is equally critical for successful ICL repair.[2][4] Inhibition or loss of USP1 leads to the hyperaccumulation of monoubiquitinated FANCD2.[4][5] While seemingly promoting the "active" form of FANCD2, this persistent ubiquitination impairs the recycling of FANCD2, leading to a failure in the later stages of repair, resulting in hypersensitivity to DNA crosslinking agents like cisplatin and Mitomycin C (MMC).[6][7] Studies in USP1-knockout mouse models have demonstrated a phenotype consistent with Fanconi Anemia, including genomic instability and male infertility.[6][7]
Translesion Synthesis: A Double-Edged Sword
Translesion Synthesis is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions, thereby preventing replication fork collapse. This process is initiated by the monoubiquitination of PCNA at the K164 residue by the RAD6-RAD18 ubiquitin ligase complex.[8] Monoubiquitinated PCNA recruits specialized, low-fidelity TLS polymerases that can insert nucleotides opposite damaged DNA templates.[9][10]
USP1 acts as a negative regulator of TLS by deubiquitinating PCNA.[11][12] This function is vital to prevent the unscheduled and potentially mutagenic action of TLS polymerases on undamaged DNA.[12] Following a DNA damaging event, such as UV irradiation, USP1 can be inactivated through autocleavage, allowing for the accumulation of monoubiquitinated PCNA and the activation of TLS.[11] The subsequent deubiquitination of PCNA by USP1 is necessary to terminate the TLS process and restore high-fidelity DNA replication.[12]
Quantitative Insights into USP1 Function
The functional consequences of USP1 inhibition have been quantified in numerous studies, providing valuable data for understanding its role and for the development of targeted therapies.
| USP1 Inhibitor | Cell Line | Assay Type | IC50 Value | Reference |
| ML323 | USP1/UAF1 (in vitro) | Ubiquitin-Rhodamine Assay | 76 nM | [6][11] |
| ML323 | USP1/UAF1 (in vitro) | K63-diubiquitin cleavage | 174 nM | [6] |
| ML323 | USP1/UAF1 (in vitro) | Ub-PCNA cleavage | 820 nM | [6] |
| C527 | USP1/UAF1 (in vitro) | Ubiquitin-AMC Assay | 0.88 µM | [11] |
| SJB2-043 | USP1/UAF1 (in vitro) | Ubiquitin-AMC Assay | 0.544 µM | [11] |
| Insilico Medicine Compound | USP1/UAF1 (in vitro) | Not specified | 0-50 nM | [12] |
| Insilico Medicine Compound | MDA-MB-436 (Breast Cancer) | Cell Viability | 0-50 nM | [12] |
Table 1: IC50 values of various USP1 inhibitors in biochemical and cell-based assays.
| Cell Line | USP1 Status | Treatment | Effect on Ubiquitination | Reference |
| U2-OS | shRNA knockdown | - | Increased FANCD2 monoubiquitination | [3] |
| H596 | ML323 (30 µM) | Cisplatin (100 µM) | Increased Ub-PCNA and Ub-FANCD2 | [6] |
| MEFs | Knockout | - | Increased Fancd2-Ub and PCNA-Ub | [6] |
| DT40 | Knockout | - | Increased FANCD2 and PCNA monoubiquitination | [2] |
| HeLa | siRNA knockdown | Hydroxyurea (2 mM) | Increased FANCD2 and FANCI monoubiquitination |
Table 2: Qualitative and quantitative effects of USP1 depletion or inhibition on substrate ubiquitination.
| Cell Line | USP1 Status | Assay Type | Key Finding | Reference |
| Usp1-/- MEFs | Knockout | Colony Survival | Hypersensitivity to MMC and UV | [6] |
| DT40 ΔUSP1 | Knockout | Colony Survival | Hypersensitivity to cisplatin and MMC | [7] |
| H596 | ML323 treatment | Colony Forming Assay | Sensitization to cisplatin | [6] |
| U2OS-DR-GFP | siRNA knockdown | HR Reporter Assay | Reduced HR efficiency | [13] |
| Usp1-/- MEFs | Knockout | HR Reporter Assay | Defect in homologous recombination repair | [6] |
Table 3: Phenotypic consequences of USP1 deficiency in response to DNA damage.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of proteins in USP1-regulated pathways and the experimental approaches used to dissect these mechanisms is crucial for a deeper understanding.
Caption: USP1 in the Fanconi Anemia Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inactivation of Murine Usp1 Results in Genomic Instability and a Fanconi Anemia Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Translational regulation of the mRNA encoding the ubiquitin peptidase USP1 involved in the DNA damage response as a determinant of Cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insilico Medicine reports development of USP1 inhibitors for cancer | BioWorld [bioworld.com]
- 13. The USP1-UAF1 complex interacts with RAD51AP1 to promote homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to KSQ-4279: A First-in-Class, Potent, and Selective USP1 Inhibitor for Targeted Oncology
Executive Summary: KSQ-4279 is an investigational, first-in-class, orally bioavailable small molecule that potently and selectively inhibits Ubiquitin-Specific Protease 1 (USP1). Contrary to initial assumptions, this compound's primary mechanism of action is not the inhibition of PARP1; instead, it targets a critical node in the DNA Damage Response (DDR) pathway, making it a promising therapeutic agent, particularly for cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations. Preclinical data have demonstrated robust single-agent anti-tumor activity and synergistic effects when combined with PARP inhibitors, especially in models resistant to PARP inhibitor monotherapy. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and the methodologies of key experiments.
Introduction: The Role of USP1 in DNA Damage Repair
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a pivotal role in regulating the DDR.[1][2] It acts in concert with its cofactor, USP1-Associated Factor 1 (UAF1), to remove monoubiquitin from two key substrates involved in DNA repair: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2).[1][3]
-
Regulation of Translesion Synthesis (TLS): Monoubiquitinated PCNA (Ub-PCNA) recruits low-fidelity polymerases to bypass DNA lesions, a process known as TLS. By deubiquitinating PCNA, USP1 acts as a negative regulator of this pathway.[4]
-
Regulation of the Fanconi Anemia (FA) Pathway: The monoubiquitination of the FANCD2/FANCI complex is a critical step in the FA pathway, which is essential for the repair of DNA interstrand crosslinks. USP1 reverses this ubiquitination, thereby controlling the FA pathway.[3][5]
In cancers with deficient HR-mediated repair pathways (e.g., BRCA1/2 mutations), cancer cells become heavily reliant on other DNA repair mechanisms like TLS and the FA pathway for survival. Inhibition of USP1 in these contexts leads to the accumulation of ubiquitinated PCNA and FANCD2, disrupting these alternative repair pathways and resulting in synthetic lethality.[6][7]
This compound: Mechanism of Action and Preclinical Profile
This compound was identified as a potent and selective USP1 inhibitor through a CRISPRomics® discovery platform.[6] Its mechanism of action is centered on the allosteric inhibition of USP1, leading to the accumulation of DNA damage and subsequent apoptosis in cancer cells with HR deficiencies.[4][8]
This compound demonstrates potent enzymatic inhibition of USP1 and excellent selectivity against a wide range of other deubiquitinating enzymes.[8][9] In cellular assays, treatment with this compound leads to a dose-dependent accumulation of Ub-PCNA and Ub-FANCD2, markers of replication stress (pCHK1), and DNA damage (γH2AX), ultimately inducing apoptosis.[4][6]
dot
Caption: USP1's role in DNA repair.
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Cell Line/Assay | Source |
|---|---|---|---|
| USP1 Affinity (Kiu) | 2.3 ± 0.3 nmol/L | Ubiquitin-Rhodamine Biochemical Assay | [8] |
| USP1 Affinity (Kic) | 6.9 ± 3 nmol/L | Ubiquitin-Rhodamine Biochemical Assay | [8] |
| IC50 | 11 ± 3 nM | Ub-Rhodamine Biochemical assay | [10] |
| Selectivity | Highly selective for USP1 vs. 43 other DUBs at 1 µmol/L | DUBprofiler Assay |[8] |
Table 2: In Vivo Efficacy of this compound as a Single Agent
| Model | Treatment | Tumor Growth Inhibition (TGI) | Source |
|---|---|---|---|
| Ovarian PDX | 100 mg/kg this compound | 102% vs. control | [6] |
| Ovarian PDX | 300 mg/kg this compound | 105% vs. control |[6] |
Table 3: In Vivo Efficacy of this compound in Combination with a PARP Inhibitor (Olaparib)
| Model | Treatment | Outcome | Source |
|---|---|---|---|
| Ovarian and TNBC PDX models | This compound + Olaparib | More pronounced anti-tumor activity than either agent alone, leading to durable tumor regressions. | [6] |
| PARP-refractory TNBC PDX model | this compound + AZD5305 (PARP1-selective inhibitor) | Significantly greater and more durable anti-tumor activity, including regressions, compared to single agents. |[11] |
Synergistic Activity with PARP Inhibitors
A key therapeutic strategy for this compound is its combination with PARP inhibitors. In HR-deficient tumors, PARP inhibitors trap PARP on DNA, leading to the formation of double-strand breaks during replication that cannot be repaired effectively. While effective, resistance can emerge. The mechanism of this compound is distinct from and complementary to that of PARP inhibitors.[6][12] By inhibiting USP1, this compound further cripples the cell's ability to manage DNA damage, creating a synthetic lethal interaction that is effective even in tumors that have developed resistance to PARP inhibitors.[8][13] Preclinical studies have shown that the combination of this compound with various PARP inhibitors leads to synergistic anti-tumor activity.[7][11]
dot
Caption: Synergism of this compound and PARP inhibitors.
Experimental Protocols
This section outlines the methodologies for key experiments used in the preclinical evaluation of this compound.
-
Ubiquitin-Rhodamine Assay: This assay is used to determine the enzymatic activity of USP1 and the inhibitory potency of this compound.[8][9]
-
Purified USP1/UAF1 complex is incubated with the fluorescent enzyme substrate ubiquitin-rhodamine (Ub-Rho).[4]
-
USP1 cleaves the rhodamine moiety from ubiquitin, leading to an increase in fluorescence.
-
The initial rate of fluorescence increase is measured in the presence of varying concentrations of this compound.
-
IC50 and affinity values (Kic, Kiu) are calculated by fitting the data to enzyme inhibition models.[8]
-
-
DUBprofiler™ Assay: This assay is used to assess the selectivity of this compound.[9][14]
-
This compound is screened against a panel of numerous individual deubiquitinase enzymes.
-
The activity of each DUB is measured in the presence and absence of the inhibitor.
-
The percentage of remaining activity for each DUB is calculated to determine the selectivity profile.
-
-
Clonogenic Survival Assay: This assay measures the ability of single cells to proliferate and form colonies after treatment with this compound.[4]
-
Cancer cell lines are seeded at low density in multi-well plates.
-
Cells are treated with a dose range of this compound for a specified period.
-
The drug is removed, and cells are allowed to grow for 10-14 days until visible colonies form.
-
Colonies are fixed, stained (e.g., with crystal violet), and counted.
-
The surviving fraction is calculated relative to vehicle-treated control cells to determine the anti-proliferative effect of the compound.
-
-
Western Blot Analysis: This technique is used to detect changes in protein levels and post-translational modifications.
-
Cells are treated with this compound for various times and at different concentrations.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with specific primary antibodies against Ub-PCNA, Ub-FANCD2, γH2AX, pCHK1, and cleaved caspase-3.[4]
-
Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
-
Patient-Derived Xenograft (PDX) Models: These models are used to evaluate the anti-tumor efficacy of this compound in a setting that more closely mimics human tumors.[6][10]
-
Tumor fragments from cancer patients are implanted into immunocompromised mice.
-
Once tumors reach a specified volume (e.g., ~200 mm³), mice are randomized into treatment groups (vehicle control, this compound, PARP inhibitor, combination).[4][10]
-
Compounds are administered orally, once daily.[4]
-
Tumor volume and body weight are measured regularly to assess efficacy and tolerability.
-
Tumor growth inhibition is calculated at the end of the study.
-
dot
Caption: Workflow for a PDX efficacy study.
Conclusion and Future Directions
This compound is a potent and highly selective USP1 inhibitor with a well-defined mechanism of action in the context of DNA damage repair. Preclinical data strongly support its development as a monotherapy for HR-deficient cancers and, notably, in combination with PARP inhibitors to overcome both intrinsic and acquired resistance. The distinct resistance profile of USP1 inhibitors compared to PARP inhibitors suggests that this combination therapy could provide more durable clinical responses.[7] this compound is currently in Phase 1 clinical trials to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.[15] The outcomes of these trials will be crucial in determining the therapeutic potential of USP1 inhibition as a novel strategy in oncology.
References
- 1. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP1 in regulation of DNA repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ksqtx.com [ksqtx.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. | BioWorld [bioworld.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. vjoncology.com [vjoncology.com]
KSQ-4279: A First-in-Class USP1 Inhibitor for the Treatment of BRCA-Mutant and Homologous Recombination-Deficient Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Cambridge, MA - KSQ-4279, a novel, potent, and highly selective small-molecule inhibitor of ubiquitin-specific peptidase 1 (USP1), is emerging as a promising therapeutic agent for cancers harboring BRCA mutations and other homologous recombination deficiencies (HRD).[1][2][3] Developed by KSQ Therapeutics, this first-in-class drug candidate has demonstrated significant preclinical anti-tumor activity, both as a monotherapy and in combination with poly (ADP-ribose) polymerase (PARP) inhibitors, particularly in models resistant to PARP inhibitor therapy.[1][2][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for research applications.
Introduction: Targeting Synthetic Lethality in BRCA-Mutant Cancers
Cancers with mutations in the BRCA1 or BRCA2 genes are deficient in homologous recombination (HR), a critical DNA repair pathway. This deficiency makes them reliant on other DNA repair mechanisms for survival, a vulnerability that can be exploited therapeutically through the concept of synthetic lethality. PARP inhibitors have successfully leveraged this approach, providing significant clinical benefit to patients with BRCA-mutant cancers.[1][2] However, the development of resistance to PARP inhibitors remains a significant clinical challenge, necessitating the identification of novel therapeutic targets.[2][3]
KSQ Therapeutics utilized its proprietary CRISPRomics® technology to screen over 600 cancer cell lines, identifying USP1 as a top-ranking synthetic lethal target in the context of BRCA mutations and HRD.[1][5] USP1 is a deubiquitinating enzyme (DUB) that plays a crucial role in DNA damage response (DDR) pathways, including the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS), by regulating the ubiquitination status of key proteins like FANCD2 and PCNA.[2][5][6] Inhibition of USP1 with this compound disrupts these repair processes, leading to catastrophic DNA damage and cell death in HR-deficient cancer cells.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of USP1.[2] Its mechanism of action is centered on the disruption of USP1's role in deubiquitinating two key substrates involved in DNA damage tolerance and repair: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[2]
In BRCA-mutant cells, the inhibition of USP1 by this compound leads to the accumulation of monoubiquitinated PCNA (Ub-PCNA) and FANCD2 (Ub-FANCD2).[2] The sustained ubiquitination of these proteins has several downstream consequences:
-
Dysregulation of Translesion Synthesis (TLS): The accumulation of Ub-PCNA is thought to excessively activate TLS, a DNA damage tolerance pathway that employs low-fidelity polymerases. This can lead to an increased mutational burden and replication fork instability.[2]
-
Impairment of the Fanconi Anemia Pathway: The FA pathway is critical for the repair of interstrand crosslinks. The accumulation of Ub-FANCD2 due to USP1 inhibition may disrupt the proper functioning of this pathway.[2]
-
Induction of DNA Damage and Cell Cycle Arrest: The disruption of these DNA repair pathways by this compound results in the accumulation of DNA damage, leading to cell cycle arrest and ultimately apoptosis in cancer cells with a compromised HR pathway.[1]
Biochemical and structural studies have revealed that this compound binds to a cryptic site on USP1, distinct from the active site, inducing a conformational change that disrupts the enzyme's catalytic activity.[7][8][9] This allosteric inhibition mechanism contributes to its high selectivity for USP1 over other deubiquitinating enzymes.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 | 11 ± 3 nM | USP1 Inhibition Assay | [10] |
| Cellular Potency | Accumulation of Ub-PCNA and Ub-FANCD2 in a dose-dependent manner | MDA-MB-436 (BRCA1-mutant) | [2] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Model | Treatment | Dosing | Outcome | Reference |
| Ovarian PDX | This compound (monotherapy) | 100 mg/kg, daily oral | 102% tumor growth inhibition vs. control | [1] |
| Ovarian PDX | This compound (monotherapy) | 300 mg/kg, daily oral | 105% tumor growth inhibition vs. control | [1] |
| Ovarian and TNBC PDX | This compound + Olaparib | This compound: 100-300 mg/kg; Olaparib: 50-100 mg/kg, daily oral | Durable tumor regressions, complete response in some models | [1][10] |
| PARP-resistant TNBC PDX | This compound + PARP inhibitor | Not specified | Durable tumor regressions | [4] |
Table 3: Phase 1 Clinical Trial Data (Study this compound-1101; NCT05240898)
| Arm | Treatment | Patient Population | Key Findings | Reference |
| Arm 1 (Monotherapy) | This compound (100-1250 mg) | Advanced solid tumors (29% prior PARPi) | 1 RECIST partial response (fallopian tube cancer); 9 stable disease; DLT: G3 maculopapular rash at 1250 mg | [11][12] |
| Arm 2 (Combination) | This compound + Olaparib (200 mg BID) | Advanced solid tumors with HRR mutations (53% prior PARPi) | 6 stable disease; DLTs: G3 WBC decrease, G3 anemia | [11][12] |
| Arm 3 (Combination) | This compound + Carboplatin (AUC 4) | Advanced solid tumors with HRR mutations (71% prior PARPi) | 2 stable disease | [11][12] |
As of January 4, 2024. DLT: Dose-Limiting Toxicity; HRR: Homologous Recombination Repair; PARPi: PARP inhibitor; PDX: Patient-Derived Xenograft; TNBC: Triple-Negative Breast Cancer.
Experimental Protocols
This section provides an overview of key experimental methodologies that can be employed for the research and evaluation of this compound.
USP1 Inhibition Assay (Fluorogenic)
This protocol is based on a general method for assessing USP1 inhibitory activity using a fluorogenic substrate.
Materials:
-
Recombinant human USP1/UAF1 complex
-
Ubiquitin-AMC (Ub-AMC) substrate
-
Assay Buffer (e.g., 20 mM Tris, pH 7.5, 150 mM NaCl, 1 mM DTT)
-
This compound (or other test inhibitors) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader (Excitation: ~350 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add a defined amount of USP1/UAF1 complex to each well of the microplate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding Ub-AMC substrate to each well.
-
Immediately begin kinetic reading of fluorescence intensity over time.
-
Calculate the initial reaction velocities (V0) from the linear phase of the fluorescence curve.
-
Determine the IC50 value by plotting the percent inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Pharmacodynamic Assay (Western Blot)
This protocol is for assessing the target engagement of this compound in cells by measuring the accumulation of ubiquitinated substrates.
Materials:
-
BRCA-mutant cancer cell line (e.g., MDA-MB-436)
-
Cell culture medium and reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against Ub-PCNA, Ub-FANCD2, total PCNA, total FANCD2, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the dose-dependent accumulation of ubiquitinated substrates.
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a patient-derived xenograft (PDX) model.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
BRCA-mutant cancer PDX model
-
This compound formulation for oral gavage
-
PARP inhibitor (e.g., Olaparib) formulation for oral gavage (for combination studies)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Implant tumor fragments from the PDX model subcutaneously into the flanks of the mice.
-
Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, PARP inhibitor monotherapy, this compound + PARP inhibitor combination).
-
Administer the treatments daily via oral gavage for the duration of the study.
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and collect the tumors for pharmacodynamic analysis (e.g., Western blot for Ub-PCNA).
-
Analyze the tumor growth inhibition (TGI) for each treatment group and assess the statistical significance of the differences.
Conclusion and Future Directions
This compound represents a novel and promising therapeutic strategy for the treatment of BRCA-mutant and other HRD cancers. Its distinct mechanism of action, targeting USP1, offers the potential to overcome resistance to existing therapies like PARP inhibitors. The robust preclinical data, demonstrating both single-agent and combination activity, has provided a strong rationale for its clinical development.[1][2][7]
The ongoing Phase 1 clinical trial will provide crucial information on the safety, tolerability, and preliminary efficacy of this compound in human subjects. Future research will likely focus on identifying predictive biomarkers of response, exploring its activity in a broader range of HRD tumors, and optimizing combination strategies with other DNA damage response inhibitors and chemotherapeutic agents. The development of this compound underscores the power of functional genomics in identifying novel cancer dependencies and paving the way for the next generation of targeted oncology therapies.
References
- 1. ksqtx.com [ksqtx.com]
- 2. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. ascopubs.org [ascopubs.org]
- 12. ascopubs.org [ascopubs.org]
Unraveling the Induced-Fit Mechanism of KSQ-4279: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of KSQ-4279, a first-in-class clinical inhibitor of Ubiquitin-Specific Protease 1 (USP1). Through a comprehensive review of structural and biochemical data, this document elucidates the induced-fit binding model of this compound and its implications for therapeutic development.
Executive Summary
This compound is a potent and highly selective inhibitor of USP1, a key enzyme in the DNA damage response (DDR) pathway. Its mechanism of action is characterized by an induced-fit binding to a cryptic allosteric site within the USP1 enzyme. This binding event triggers significant conformational changes in the enzyme, leading to its inhibition. This guide provides a detailed overview of the experimental evidence supporting this mechanism, presents key quantitative data, outlines the methodologies used in these studies, and visualizes the complex biological processes involved.
The Induced-Fit Binding Mechanism of this compound
Structural and biochemical studies have revealed that this compound binds to a hydrophobic, tunnel-like pocket in USP1 that is not present in the enzyme's unbound state.[1] This observation is a hallmark of an induced-fit mechanism, where the binding of the inhibitor itself drives a conformational rearrangement of the protein to form the binding site.
Cryo-electron microscopy (cryo-EM) studies have been pivotal in visualizing this interaction.[1][2] Upon binding, this compound displaces a segment of the USP1 protein, referred to as the "Replaced by Inhibitor Region" (RIR), which encompasses residues 76-88.[2][3] This displacement leads to the disordering of adjacent regions, including the disruption of β-strands β1 and β2.[2][3] The binding of this compound into this newly formed cryptic pocket between the palm and thumb subdomains of USP1 enhances the thermal stability of the enzyme.[3][4][5]
Enzyme kinetic studies have further characterized the nature of this inhibition, revealing a mixed linear inhibition mechanism.[1] This indicates that this compound can bind to both the free USP1 enzyme and the USP1-substrate complex, albeit with different affinities.
Quantitative Data Summary
The following tables summarize the key quantitative data from biochemical and structural aƒssays characterizing the interaction of this compound with USP1.
| Parameter | Value | Method | Reference |
| Binding Affinity (Ki) | 1.2 nM | Enzyme Kinetics | [6] |
| Inhibition Constant (Kic) | 6.9 (±3) nmol/L | Enzyme Kinetics | [4] |
| Inhibition Constant (Kiu) | 2.3 (±0.3) nmol/L | Enzyme Kinetics | [4] |
| IC50 | Not explicitly stated, but selective at 0.01 µM | DUBprofiler™ Assay | [7][8] |
| Thermal Stability Shift (ΔTm) | +19 °C | Thermal Shift Assay | [1] |
Table 1: Biochemical and Biophysical Parameters of this compound Inhibition of USP1.
| Technique | Resolution | PDB ID | Key Findings | Reference |
| Cryo-EM | ~3.2 Å | 9FCI | This compound binds to a cryptic site, displacing the RIR and disordering adjacent regions. | [2][3] |
| Cryo-EM | 2.6 Å | 9DI1 (bound) | Confirmed binding to an allosteric pocket in the hydrophobic core not present in the unbound state. | [1] |
| Cryo-EM | Not specified | 9DI2 (unbound) | Structure of the unbound USP1-UAF1-ubiquitin complex, showing the absence of the this compound binding pocket. | [1] |
Table 2: Structural Data for this compound-USP1 Complex.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological context of USP1 inhibition by this compound and the general workflow used to characterize its mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Data from The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous RecombinationâDeficient Tumors - Cancer Research - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. ksqtx.com [ksqtx.com]
- 6. ksqtx.com [ksqtx.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
KSQ-4279 Experimental Protocol for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSQ-4279 is a potent and selective first-in-class inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1] USP1 is a deubiquitinating enzyme that plays a critical role in DNA damage response (DDR) pathways, including the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways.[2][3] By inhibiting USP1, this compound leads to the accumulation of monoubiquitinated FANCD2 (Ub-FANCD2) and PCNA (Ub-PCNA), key proteins in these repair processes.[2][3] This disruption of DNA repair makes cancer cells, particularly those with existing homologous recombination deficiencies (HRD) like BRCA1/2 mutations, more susceptible to cell death. Preclinical studies have demonstrated the efficacy of this compound as a single agent and its synergistic activity with PARP inhibitors in overcoming resistance.[2][4][5]
These application notes provide detailed protocols for cell culture experiments to evaluate the cellular effects of this compound.
Data Presentation
Biochemical and Cellular Potency of this compound
| Parameter | Value | Assay Type | Source |
| Biochemical IC50 | 11 ± 3 nM | Ub-Rhodamine Biochemical Assay | [3] |
| Binding Affinity (Kic) | 6.9 ± 3 nmol/L | Enzyme Kinetics | [2][6] |
| Binding Affinity (Kiu) | 2.3 ± 0.3 nmol/L | Enzyme Kinetics | [2][6] |
Cellular Activity of this compound in a BRCA1-mutant Cell Line
| Cell Line | Assay | Endpoint | Effective Concentration | Source |
| MDA-MB-436 | Western Blot | Induction of Ub-PCNA & Ub-FANCD2 | Dose-dependent (effective from 30 nM) | [2] |
| MDA-MB-436 | Clonogenic Assay | Growth Inhibition | Consistent with ubiquitination induction | [2] |
| MDA-MB-436 | Cleaved Caspase-3 Staining | Apoptosis Induction | 300 nmol/L | [2] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: this compound inhibits the USP1/UAF1 complex, leading to the accumulation of ubiquitinated PCNA and FANCD2, disrupting DNA repair and promoting apoptosis.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating the cellular effects of this compound, from cell treatment to data analysis.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing cancer cell lines and treating them with this compound.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-436, a BRCA1-mutant breast cancer cell line)
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
DMSO (vehicle control)
-
Sterile cell culture plates (e.g., 6-well, 96-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into appropriate culture plates at a predetermined density based on the specific assay. For example, for a 6-well plate for western blotting, seed 2.5 x 10^5 cells per well.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical dose-response range could be from 1 nM to 10 µM.
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cell culture plates and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 6, 24, 48, or 72 hours).
-
Western Blot Analysis for Ub-PCNA and Ub-FANCD2
This protocol is for detecting the accumulation of monoubiquitinated PCNA and FANCD2 following this compound treatment.
Materials:
-
Treated cells from Protocol 1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Ub-PCNA (Lys164), anti-FANCD2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer and collect the lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system. In the BRCA1-mutant cell line MDA-MB-436, this compound has been shown to induce the accumulation of both Ub-PCNA and Ub-FANCD2 in a dose-dependent manner after a 6-hour treatment.[2]
-
Clonogenic Survival Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Cells and reagents from Protocol 1
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of this compound or vehicle control.
-
For combination studies, treat with this compound and a PARP inhibitor (e.g., olaparib) alone and in combination.[2]
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.[2]
-
-
Staining and Quantification:
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.[2]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment group relative to the vehicle control.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cells and reagents from Protocol 1
-
96-well white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well white-walled plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each treatment relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
References
- 1. This compound | C27H25F3N8O | CID 150782011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ksqtx.com [ksqtx.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Cryo-Electron Microscopy Protocol for Structural Determination of the KSQ-4279 Complex
Audience: Researchers, scientists, and drug development professionals.
Introduction
KSQ-4279 is a potent and selective clinical inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key enzyme in the DNA damage repair pathway[1][2][3]. Its mechanism of action involves binding to a cryptic pocket within USP1, leading to an induced-fit conformational change that allosterically inhibits the enzyme's deubiquitinase activity[1][4]. Cryo-electron microscopy (cryo-EM) has been instrumental in elucidating the structural basis of this compound's inhibitory mechanism, revealing its binding mode within the USP1-UAF1 complex[1][4][5]. This document provides a detailed protocol for the cryo-EM structural determination of the this compound-USP1 complex, based on published methodologies.
Experimental Protocols
This protocol outlines the key steps for preparing the this compound-USP1-UAF1 complex for cryo-EM analysis. For enhanced structural stability and to capture the enzyme in a substrate-bound state, the protocol may be adapted to include the FANCI-FANCD2Ub-dsDNA substrate complex[4][5].
1. Complex Reconstitution
The formation of a stable and homogenous complex is critical for successful cryo-EM analysis.
-
Protein Expression and Purification : USP1 and its cofactor UAF1 are co-expressed and purified to ensure a stable and active complex. A C90S active site mutant of USP1 can be used to prevent substrate turnover during sample preparation[4][5].
-
Complex Assembly : The purified USP1-UAF1 complex is incubated with this compound. To trap the substrate-bound state, the ubiquitinated FANCI-FANCD2 complex (FANCI-FANCD2Ub) and double-stranded DNA (dsDNA) can be added to the mixture[4][5].
2. Cryo-EM Sample Preparation
Proper vitrification is essential for preserving the native structure of the complex.
-
Incubation : The fully assembled complex is incubated with this compound to ensure complete binding. A typical incubation is for 1 hour on ice[6] or 5 minutes at room temperature immediately prior to grid preparation[4].
-
Grid Preparation :
-
Vitrification :
Data Presentation
The following tables summarize the quantitative data for the key experimental steps.
Table 1: Complex Assembly and Incubation Parameters
| Component | Concentration (µM) | Molar Ratio | Incubation Time | Incubation Temperature (°C) |
| USP1-UAF1 | 9.6 | 1 | 5 min (with FANCI-FANCD2Ub-dsDNA) or 1 hour (alone) | Room Temperature or On Ice |
| This compound | 18.8 - 20 | 2 | 5 min (with FANCI-FANCD2Ub-dsDNA) or 1 hour (alone) | Room Temperature or On Ice |
| FANCI-FANCD2Ub | 1.9 | 0.2 | 5 min | Room Temperature |
| dsDNA | 2.3 | 0.24 | 5 min | Room Temperature |
Table 2: Cryo-EM Grid Preparation and Vitrification Parameters
| Parameter | Value |
| Grid Type | UltrAuFoil R1.2/1.3 300 mesh |
| Glow Discharge | 35 mA for 60 s |
| Sample Volume | 3.0 µL |
| Blotting Time | 3.0 s |
| Vitrification Instrument | Vitrobot (Thermo Fisher) |
| Humidity | ~95% |
| Temperature | 15°C |
Table 3: Cryo-EM Data Collection Parameters
| Parameter | Value |
| Microscope | Titan Krios (300 kV) |
| Detector | Gatan K3 |
| Magnification | 105,000x |
| Pixel Size | 0.819 Å |
| Defocus Range | -1.1 to -1.8 µm |
| Dose Rate | 14.81 e-/(pix·s) |
| Total Dose | 54.8 e-/Å2 |
| Exposure Time | 2.5 s |
| Number of Frames | 50 |
Mandatory Visualization
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the USP1 signaling pathway and the experimental workflow for cryo-EM analysis of the this compound complex.
Caption: USP1 signaling pathway and inhibition by this compound.
Caption: Experimental workflow for cryo-EM analysis of the this compound complex.
References
- 1. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C27H25F3N8O | CID 150782011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: KSQ-4279 In Vivo Experimental Design in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSQ-4279 is a potent and selective first-in-class inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key enzyme in the DNA Damage Response (DDR) pathway. USP1 plays a critical role in regulating the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways through the deubiquitination of FANCD2 and PCNA, respectively. By inhibiting USP1, this compound leads to the accumulation of monoubiquitinated FANCD2 (Ub-FANCD2) and PCNA (Ub-PCNA), resulting in replication fork instability, DNA damage, and ultimately, synthetic lethality in tumors with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations.
Preclinical studies have demonstrated that this compound exhibits significant anti-tumor activity as a single agent and in combination with PARP inhibitors in various xenograft models, particularly in ovarian and triple-negative breast cancers (TNBC). These application notes provide a detailed framework for the in vivo experimental design and protocols for evaluating the efficacy and pharmacodynamics of this compound in xenograft models.
Mechanism of Action: USP1 Inhibition
This compound binds to an allosteric pocket within the hydrophobic core of USP1, inducing a conformational change that inhibits its deubiquitinase activity. This leads to the persistence of monoubiquitin on its key substrates, FANCD2 and PCNA, disrupting the coordinated response to DNA damage and leading to cell death in HR-deficient cancer cells.
Caption: this compound inhibits USP1, preventing deubiquitination of FANCD2 and PCNA.
Quantitative Data Summary from Preclinical Xenograft Studies
The following tables summarize the reported in vivo efficacy of this compound in patient-derived xenograft (PDX) models.
Table 1: Single Agent Activity of this compound in an Ovarian PDX Model
| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) vs. Control | Reference |
| Vehicle Control | - | Daily | 0 | |
| This compound | 100 | Daily | 102 | |
| This compound | 300 | Daily | 105 |
Table 2: Combination Activity of this compound with a PARP Inhibitor (Olaparib) in a PARP-Refractory TNBC PDX Model
| Treatment Group | Efficacy Outcome | Reference |
| This compound alone | Partial tumor control | |
| Olaparib alone | Insensitive/Partial sensitivity | |
| This compound + Olaparib | Durable tumor regressions |
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the in vivo efficacy of this compound in xenograft models is outlined below.
Caption: Workflow for this compound in vivo xenograft studies.
Detailed Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model Establishment and Efficacy Evaluation
This protocol is designed for establishing cell line-derived or patient-derived subcutaneous xenografts to assess the anti-tumor activity of this compound.
Materials:
-
Cell Lines: BRCA-mutant ovarian (e.g., OVCAR-8) or TNBC (e.g., MDA-MB-436) cell lines.
-
Animals: Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Reagents: Matrigel, sterile PBS, this compound (formulated as a 1:1 gentisic acid cocrystal), vehicle (0.5% w/v hydroxypropyl methylcellulose / 0.1% v/v Tween 80 in sterile deionized water).
-
Equipment: Calipers, animal balance, gavage needles.
Procedure:
-
Cell Preparation: Culture selected cancer cells under standard conditions. On the day of inoculation, harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (length x width2) / 2.
-
Randomization and Treatment: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle control (oral gavage, daily)
-
Group 2: this compound (e.g., 100 mg/kg, oral gavage, daily)
-
Group 3: this compound (e.g., 300 mg/kg, oral gavage, daily)
-
(Optional) Group 4: Combination therapy (e.g., this compound + PARP inhibitor)
-
-
Efficacy Assessment: Continue daily treatment and monitor tumor volume and body weight for 21-28 days or until the tumor volume in the control group reaches the predetermined endpoint.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. A portion of the tumor tissue should be flash-frozen in liquid nitrogen for Western blot analysis and another portion fixed in formalin for immunohistochemistry.
Protocol 2: Pharmacodynamic (PD) Marker Analysis - Western Blotting
This protocol describes the detection of Ub-PCNA and Ub-FANCD2 in tumor tissues to confirm the mechanism of action of this compound.
Materials:
-
Flash-frozen tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
Primary antibodies: anti-PCNA, anti-FANCD2
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction: Homogenize the frozen tumor tissue in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against PCNA and FANCD2 overnight at 4°C. The monoubiquitinated forms will appear as bands with an approximate 8 kDa shift higher than the unmodified proteins. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for Ub-PCNA, PCNA, Ub-FANCD2, and FANCD2. An increase in the ratio of ubiquitinated to non-ubiquitinated protein in the this compound treated groups compared to the vehicle control indicates target engagement.
Protocol 3: Pharmacodynamic (PD) Marker Analysis - Immunohistochemistry (IHC)
This protocol is for the detection of DNA damage markers, such as γH2AX, in tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Citrate buffer for antigen retrieval
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
HRP-conjugated secondary antibody and DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Slide Preparation: Deparaffinize and rehydrate the FFPE tumor sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using citrate buffer.
-
Staining: a. Block endogenous peroxidase activity and non-specific binding sites. b. Incubate the sections with the primary anti-γH2AX antibody. c. Wash and apply the HRP-conjugated secondary antibody. d. Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen. e. Counterstain with hematoxylin.
-
Imaging and Analysis: Dehydrate and mount the slides. Capture images using a bright-field microscope. Quantify the percentage of γH2AX-positive nuclei in the tumor sections. An increase in γH2AX staining in the this compound treated groups indicates an induction of DNA double-strand breaks.
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines and regulations of the Institutional Animal Care and Use Committee (IACUC). This includes minimizing animal suffering, using appropriate anesthesia and analgesia, and defining humane endpoints for the studies.
Conclusion
This compound is a promising USP1 inhibitor with demonstrated preclinical efficacy in HR-deficient xenograft models. The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of this compound, from initial efficacy testing to detailed pharmacodynamic analysis. These studies are crucial for further elucidating the therapeutic potential of this compound and guiding its clinical development.
Application Notes and Protocols: Measuring KSQ-4279 Efficacy in PARP-Resistant Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase (PARP) inhibitors have demonstrated significant clinical benefit in cancers with homologous recombination deficiencies (HRD), such as those with BRCA1/2 mutations. However, a substantial number of patients either do not respond or develop resistance to PARP inhibitor therapy, representing a critical unmet clinical need.[1][2][3] KSQ-4279 is a first-in-class, potent, and selective inhibitor of ubiquitin-specific peptidase 1 (USP1), a key regulator of DNA damage repair pathways.[1][4][5] Preclinical studies have shown that this compound exhibits robust anti-tumor activity in PARP-resistant models, both as a single agent and in combination with PARP inhibitors, offering a promising strategy to overcome resistance.[1][3][4]
These application notes provide detailed protocols for assessing the efficacy of this compound in PARP-resistant cancer models. The included methodologies cover cell viability, apoptosis, and cell cycle analysis, providing a comprehensive framework for researchers to evaluate the therapeutic potential of USP1 inhibition.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a PARP-Resistant Ovarian PDX Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Observations |
| Vehicle Control | - | - | - |
| This compound | 100 mg/kg | 102 | Dose-dependent tumor growth inhibition.[5] |
| This compound | 300 mg/kg | 105 | Dose-dependent tumor growth inhibition.[5] |
Table 2: Combination Efficacy of this compound with a PARP Inhibitor (Olaparib) in PARP-Resistant TNBC PDX Models
| Treatment Group | Dosage | Outcome |
| Vehicle | - | Continued tumor growth |
| This compound | 100 mg/kg, qd, po | Tumor growth inhibition |
| Olaparib | 100 mg/kg, qd, po | Partial tumor control |
| This compound + Olaparib | 100 mg/kg each, qd, po | Durable tumor regressions[6] |
Mandatory Visualizations
Caption: this compound inhibits USP1, leading to replication fork instability and apoptosis.
Caption: Workflow for determining cell viability using an MTS assay.
Caption: USP1 inhibition by this compound restores sensitivity in PARP-resistant tumors.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in PARP-resistant cancer cell lines.
Materials:
-
PARP-resistant cancer cell lines
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in PARP-resistant cancer cell lines.
Materials:
-
PARP-resistant cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with this compound at various concentrations (e.g., 1x and 5x IC50). Include a vehicle-only control.
-
Incubate for 48-72 hours.
-
-
Cell Harvesting:
-
Collect the supernatant (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the supernatant and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate controls for setting compensation and gates (unstained cells, Annexin V-FITC only, and PI only).
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression in PARP-resistant cancer cell lines.
Materials:
-
PARP-resistant cancer cell lines
-
Complete growth medium
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described in Protocol 2.
-
Incubate for 24-48 hours.
-
-
Cell Fixation:
-
Harvest cells by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet in 1 mL of ice-cold PBS and slowly add 4 mL of ice-cold 70% ethanol while vortexing gently to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Use a histogram to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
-
Quantify the percentage of cells in each phase of the cell cycle. This compound has been shown to induce cell cycle arrest.[5]
-
References
- 1. ksqtx.com [ksqtx.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ksqtx.com [ksqtx.com]
- 6. ksqtx.com [ksqtx.com]
Application Notes and Protocols: KSQ-4279 for Studying Synthetic Lethality in Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
KSQ-4279 is a potent and selective, orally bioavailable small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2] USP1 is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA Damage Response (DDR) pathway, specifically in the Fanconi Anemia (FA) and translesion synthesis (TLS) pathways.[3][4] By inhibiting USP1, this compound induces synthetic lethality in cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[1][5] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate synthetic lethality in cancer research.
Mechanism of Action
This compound binds to a cryptic, allosteric site within the USP1 enzyme, leading to its inhibition through an induced-fit mechanism.[3] This inhibition prevents the deubiquitination of two key substrates: proliferating cell nuclear antigen (PCNA) and Fanconi anemia group D2 protein (FANCD2).[3][6] The persistent ubiquitination of these substrates disrupts DNA replication fork stability and impairs DNA repair, leading to the accumulation of DNA damage and subsequent cell death, particularly in HR-deficient cancer cells.[3] This selective vulnerability of HR-deficient cells to USP1 inhibition forms the basis of the synthetic lethal interaction.
Signaling Pathway
The following diagram illustrates the role of USP1 in the DNA damage response and the mechanism of action of this compound.
Caption: USP1 signaling pathway in DNA damage response and this compound mechanism of action.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| USP1 Inhibition (IC50) | 11 ± 3 nM | Biochemical assay | [7] |
| Binding Affinity (Kiu) | 2.3 ± 0.3 nmol/L | Mixed linear inhibition model | [6][8] |
| Binding Affinity (Kic) | 6.9 ± 3 nmol/L | Mixed linear inhibition model | [6][8] |
| Cell Proliferation (IC50) | < 100 nM | In BRCA-mutant cell lines | [9] |
Table 2: In Vivo Antitumor Activity of this compound Monotherapy
| Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Ovarian Cancer PDX | 100 mg/kg, daily oral | 102% vs. control | [10] |
| Ovarian Cancer PDX | 300 mg/kg, daily oral | 105% vs. control | [10] |
Table 3: In Vivo Antitumor Activity of this compound in Combination with a PARP Inhibitor (Olaparib)
| Cancer Model | Treatment | Outcome | Reference |
| Ovarian and TNBC PDX models | This compound + Olaparib | Durable tumor regressions | [10] |
| PARP-resistant TNBC PDX | This compound + Olaparib | Durable tumor regressions | [11] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound.
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound.
Protocol 1: Cell Viability Assay (Clonogenic Assay)
This protocol assesses the long-term effect of this compound on the proliferative capacity of cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-436 for BRCA1-mutant)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a dose range of this compound (e.g., 1 nM to 1 µM) or DMSO as a vehicle control.
-
Incubate the plates for 10-14 days, or until visible colonies form in the control wells.
-
Wash the wells twice with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Image the plates and quantify the colonies.
Protocol 2: Western Blotting for Ubiquitinated Substrates
This protocol is for detecting the accumulation of mono-ubiquitinated PCNA and FANCD2 following this compound treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (RIPA buffer with protease and deubiquitinase inhibitors, e.g., NEM, PR-619)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-PCNA, anti-FANCD2, anti-ubiquitin (P4D1), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-cm dishes and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 300 nM) or DMSO for the desired time points (e.g., 4, 8, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescence detection system. Look for the appearance of higher molecular weight bands corresponding to the mono-ubiquitinated forms of PCNA and FANCD2.
Protocol 3: In Vivo Xenograft Studies
This protocol describes the use of patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cells or PDX tumor fragments
-
This compound formulation for oral gavage (e.g., suspension in 0.5% HPMC/0.1% Tween 80)
-
Calipers for tumor measurement
Procedure:
-
Implant cancer cells subcutaneously into the flank of the mice. For PDX models, implant tumor fragments.
-
Allow tumors to reach a palpable size (e.g., 150-200 mm³).
-
Randomize mice into treatment groups (vehicle control, this compound as a single agent, and/or in combination with a PARP inhibitor).
-
Administer this compound daily via oral gavage at the desired doses (e.g., 100-300 mg/kg).
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).
Conclusion
This compound is a valuable research tool for investigating the synthetic lethal relationship between USP1 inhibition and HR deficiency in cancer. The provided application notes and protocols offer a framework for researchers to explore the preclinical efficacy and mechanism of action of this first-in-class USP1 inhibitor. These studies can contribute to a better understanding of DNA damage response pathways and the development of novel therapeutic strategies for cancers with specific genetic vulnerabilities.
References
- 1. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of USP1 activates ER stress through Ubi-protein aggregation to induce autophagy and apoptosis in HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ksqtx.com [ksqtx.com]
- 10. ksqtx.com [ksqtx.com]
- 11. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]
Application Notes and Protocols: Detecting USP1 Inhibition by KSQ-4279 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for detecting the inhibition of Ubiquitin-Specific Protease 1 (USP1) by the clinical-grade inhibitor, KSQ-4279, using Western blot analysis. USP1 is a deubiquitinase that plays a critical role in DNA damage response pathways by removing ubiquitin from Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[1][2][3] Inhibition of USP1 by this compound leads to the accumulation of monoubiquitinated PCNA (Ub-PCNA) and FANCD2 (Ub-FANCD2), which can be effectively monitored by Western blot.[1] This protocol outlines the necessary steps from cell culture and treatment to data analysis, and includes representative data and visualizations to guide the user.
Introduction
Ubiquitin-Specific Protease 1 (USP1) is a key regulator of the DNA damage tolerance (DDT) and Fanconi Anemia (FA) pathways through its deubiquitination of PCNA and FANCD2, respectively.[1][2][3] Monoubiquitination of these proteins is a crucial signaling event that facilitates DNA repair. By reversing this process, USP1 terminates the signal. This compound is a potent and selective inhibitor of USP1 that has shown promise in the treatment of cancers with homologous recombination deficiencies.[4] It binds to a cryptic site of USP1, leading to the accumulation of ubiquitinated substrates.[2][3] The primary mechanism of action driving sensitivity to this compound is the dysregulation of PCNA ubiquitination.[1]
Western blotting is a fundamental technique to qualitatively and semi-quantitatively assess the cellular effects of USP1 inhibition. This method allows for the direct visualization of the increase in the ubiquitinated forms of PCNA and FANCD2, confirming the on-target activity of this compound.
Signaling Pathway and Mechanism of Action
USP1, in complex with its cofactor UAF1, removes monoubiquitin from PCNA and the FANCI-FANCD2 heterodimer.[2][5] This deubiquitination is a critical step in turning off the DNA damage response signals mediated by these proteins. This compound inhibits the catalytic activity of USP1, leading to the accumulation of Ub-PCNA and Ub-FANCD2.[1] This accumulation can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as BRCA mutations.[1]
Caption: USP1 signaling pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol is designed for cultured mammalian cells, such as the BRCA1-mutant breast cancer cell line MDA-MB-436 or the ovarian cancer cell line CAOV3, which have been used in studies with this compound.[1]
Materials and Reagents
-
Cell Lines: MDA-MB-436, CAOV3, or other relevant cell lines.
-
Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in DMSO.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail, PhosSTOP™) and 10 mM N-ethylmaleimide (NEM) to inhibit deubiquitinases.[6][7]
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-PAGE Gels: 4-12% gradient gels are recommended to resolve both the unmodified and ubiquitinated forms of the target proteins.
-
PVDF Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-PCNA
-
Mouse anti-FANCD2
-
Rabbit anti-USP1
-
Mouse anti-Ubiquitin
-
Loading control: Mouse anti-β-actin or Rabbit anti-GAPDH
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Experimental Workflow Diagram
Caption: Experimental workflow for Western blot analysis of USP1 inhibition.
Step-by-Step Method
-
Cell Culture and Plating:
-
Culture cells in appropriate medium to ~80% confluency.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
-
This compound Treatment:
-
Treat cells with a dose-response range of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 6, 12, or 24 hours).[1] A DMSO vehicle control should be included.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (supplemented with protease/phosphatase inhibitors and NEM) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-40 µg) per lane onto a 4-12% gradient SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended antibodies include those for PCNA, FANCD2, and a loading control. The ubiquitinated forms will appear as slower-migrating bands.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.
-
Data Presentation and Expected Results
Upon treatment with this compound, a dose- and time-dependent accumulation of the monoubiquitinated forms of PCNA and FANCD2 is expected.[1] These will appear as bands with a molecular weight approximately 8 kDa higher than the unmodified proteins.[7] Total levels of PCNA and FANCD2 may decrease at later time points or higher concentrations of the inhibitor.[1]
| Treatment Group | Ub-PCNA Level (Fold Change vs. Control) | Total PCNA Level (Fold Change vs. Control) | Ub-FANCD2 Level (Fold Change vs. Control) | Total FANCD2 Level (Fold Change vs. Control) |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (Low Dose) | ↑ (e.g., 2-5 fold) | ~1.0 | ↑ (e.g., 1.5-3 fold) | ~1.0 |
| This compound (High Dose) | ↑↑ (e.g., 5-10 fold) | ↓ (Slight Decrease) | ↑↑ (e.g., 3-6 fold) | ~1.0 or ↓ |
Note: The exact fold changes will vary depending on the cell line, dose, and duration of treatment. The table represents a generalized expected outcome based on the known mechanism of this compound.
Troubleshooting
-
No or weak signal for ubiquitinated proteins:
-
Ensure NEM was included in the lysis buffer to prevent deubiquitination during sample preparation.
-
Increase the amount of protein loaded onto the gel.
-
Optimize primary antibody concentration and incubation time.
-
-
High background:
-
Increase the number and duration of washes.
-
Ensure the blocking step was sufficient.
-
Use a fresh blocking buffer.
-
-
Difficulty resolving unmodified and ubiquitinated bands:
-
Use a gradient gel or a lower percentage acrylamide gel for better separation of higher molecular weight proteins.
-
Run the gel for a longer duration at a lower voltage.
-
Conclusion
This protocol provides a comprehensive guide for utilizing Western blot to confirm the inhibitory activity of this compound on USP1 in a cellular context. By monitoring the ubiquitination status of its key substrates, PCNA and FANCD2, researchers can effectively assess the pharmacodynamic effects of this and other USP1 inhibitors.
References
- 1. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PCNA-Ub polyubiquitination inhibits cell proliferation and induces cell-cycle checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
KSQ-4279: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSQ-4279 is a potent and selective, orally bioavailable small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2] As a key regulator of the DNA Damage Response (DDR), USP1's inhibition by this compound has emerged as a promising therapeutic strategy, particularly for cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations.[3][4] this compound functions by binding to an allosteric pocket in USP1, preventing the deubiquitination of crucial DNA repair proteins, namely Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 (FANCD2).[3] This leads to an accumulation of their monoubiquitinated forms, resulting in replication fork instability, S-phase cell cycle arrest, and eventual apoptosis in susceptible cancer cells.[3][5]
These application notes provide detailed protocols for the preparation and use of this compound in various in vitro assays to study its effects on cell viability, target engagement, and downstream signaling pathways.
This compound: Properties and Preparation
Solubility and Storage
Proper handling and storage of this compound are critical for maintaining its stability and activity.
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₅F₃N₈O | MedChemExpress |
| Molecular Weight | 534.54 g/mol | MedChemExpress |
| CAS Number | 2446480-97-1 | MedChemExpress |
| Appearance | White to light yellow solid | MedChemExpress |
| Solubility | DMSO: ≥ 80 mg/mL (149.66 mM) Ethanol: ~100 mg/mL (187.07 mM) Acetonitrile: 0.1-1 mg/mL Water: Insoluble | [6][7], Cayman Chemical |
| Storage (Powder) | -20°C for up to 3 years | [7] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [5][7] |
Note: The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. Ultrasonic treatment may be required to fully dissolve the compound.[6][7]
Preparation of Stock Solutions
For in vitro experiments, a 10 mM stock solution in DMSO is commonly used.[3]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer and sonicator
Protocol:
-
Equilibrate this compound powder to room temperature before opening.
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (e.g., for 1 mL of 10 mM stock, use 5.35 mg of this compound).
-
Add the appropriate volume of DMSO to the this compound powder.
-
Vortex thoroughly to mix.
-
If necessary, sonicate the solution in a water bath to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C.
Experimental Protocols
Protocol 1: Cell Viability Assessment (Clonogenic Assay)
This protocol determines the long-term effect of this compound on the proliferative capacity of cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-436, UWB1.289)
-
Complete cell culture medium
-
This compound (10 mM stock in DMSO)
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock. Ensure the final DMSO concentration does not exceed 0.1%.[3] A vehicle control (medium with 0.1% DMSO) must be included.
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells. Replace the medium with fresh drug-containing medium every 3-4 days.
-
After the incubation period, wash the wells twice with PBS.
-
Fix the colonies with 100% methanol for 15 minutes at room temperature.
-
Remove the methanol and stain the colonies with Crystal Violet solution for 20-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Protocol 2: Target Engagement and Downstream Signaling (Western Blot)
This protocol is used to detect the accumulation of monoubiquitinated PCNA (Ub-PCNA) and FANCD2 (Ub-FANCD2), the direct substrates of USP1, following this compound treatment.
Materials:
-
Cancer cell lines (e.g., MDA-MB-436)
-
This compound (10 mM stock in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., Tris-acetate or Tris-HCl)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PCNA, anti-FANCD2, anti-Ubiquityl-PCNA (Lys164), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM - 1 µM) or with a fixed concentration (e.g., 300 nM) for different time points (e.g., 4, 8, 24 hours).[3] Include a DMSO vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[3]
-
Incubate the lysates on ice for 30 minutes and then clarify by centrifugation.[3]
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.[3]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Protocol 3: Cell Cycle Analysis
This protocol assesses the effect of this compound on cell cycle distribution. This compound has been shown to induce S-phase arrest.[5]
Materials:
-
Cancer cell lines (e.g., MDA-MB-436, UWB1.289)
-
This compound (10 mM stock in DMSO)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with this compound (e.g., 1 µM) or a vehicle control for 24-48 hours.[8]
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Signaling Pathways and Workflows
This compound Mechanism of Action
The following diagram illustrates the signaling pathway affected by this compound. By inhibiting USP1, the inhibitor prevents the removal of ubiquitin from PCNA and FANCD2, disrupting downstream DNA repair processes.
Caption: Mechanism of action of this compound in the DNA damage response pathway.
General Experimental Workflow for In Vitro Characterization
The diagram below outlines a typical workflow for characterizing the in vitro effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ksqtx.com [ksqtx.com]
- 3. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ksqtx.com [ksqtx.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application of KSQ-4279 in Triple-Negative Breast Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents an aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets makes chemotherapy the primary treatment modality, which is often associated with significant toxicity and the development of resistance. The discovery of novel therapeutic targets and targeted therapies is therefore a critical unmet need in the management of TNBC.
KSQ-4279 is a potent and selective first-in-class inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1 is a deubiquitinating enzyme that plays a crucial role in the DNA damage response (DDR) by regulating the Fanconi anemia (FA) and translesion synthesis (TLS) pathways. In the context of TNBC, particularly in tumors with homologous recombination deficiency (HRD) such as those with BRCA1/2 mutations, the inhibition of USP1 by this compound has emerged as a promising synthetic lethal strategy. This document provides detailed application notes and experimental protocols for the use of this compound in TNBC research.
Mechanism of Action
This compound binds to a cryptic pocket in the hydrophobic core of USP1 through an induced-fit mechanism.[1] This allosteric inhibition prevents USP1 from deubiquitinating its key substrates, including FANCD2 and PCNA. The persistent ubiquitination of these proteins disrupts the normal DNA damage response, leading to an accumulation of DNA damage, replication fork instability, and ultimately, cell cycle arrest and apoptosis in cancer cells with underlying DNA repair defects.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in TNBC models.
Table 1: In Vitro Activity of this compound in TNBC Cell Lines
| Cell Line | BRCA1 Status | This compound IC50 (nM) | Combination with Olaparib | Reference |
| MDA-MB-436 | Mutant | <100 | Synergistic | [3] |
| UWB1.289 | Mutant | <100 | Synergistic | [3] |
Table 2: In Vivo Efficacy of this compound in TNBC Patient-Derived Xenograft (PDX) Models
| PDX Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Outcome | Reference |
| Ovarian PDX | This compound | 100 | 102 | Dose-dependent inhibition | [2] |
| Ovarian PDX | This compound | 300 | 105 | Dose-dependent inhibition | [2] |
| TNBC PDX (PARPi-resistant) | This compound + Olaparib | Not Specified | Not Specified | Durable tumor regressions | [4] |
| Ovarian PDX (BRCA1-mutant) | This compound + Olaparib | 100 + 50 | Not Specified | Durable tumor control | [5] |
Table 3: Early Clinical Trial Data (Phase I)
| Arm | Treatment | Disease Control Rate (16 weeks) | Key Grade 3+ Adverse Events | Reference |
| 1 | This compound Monotherapy | 28% | Hyponatremia (12%) | [6] |
| 2 | This compound + Olaparib | 40% | Anemia (73%) | [6] |
| 3 | This compound + Carboplatin | 29% | Anemia (29%) | [6] |
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in TNBC cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-436, UWB1.289)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader capable of measuring luminescence
Protocol:
-
Seed TNBC cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO-containing medium).
-
Incubate the plate for 72-96 hours.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for DNA Damage Markers
Objective: To assess the pharmacodynamic effects of this compound on USP1 substrate ubiquitination and DNA damage markers.
Materials:
-
TNBC cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Ub-PCNA, anti-Ub-FANCD2, anti-γH2AX, anti-cleaved PARP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat TNBC cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the in vivo efficacy of this compound as a single agent or in combination with other therapies in a clinically relevant model.
Materials:
-
Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice)
-
Fresh TNBC tumor tissue from patients
-
Matrigel
-
Surgical tools
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Protocol:
-
Obtain fresh TNBC tumor tissue from consenting patients under an approved protocol.
-
Implant a small fragment (2-3 mm³) of the tumor subcutaneously into the flank of an NSG mouse, with or without Matrigel.
-
Monitor mice for tumor engraftment and growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound, PARP inhibitor, combination).
-
Administer treatments as per the study design (e.g., daily oral gavage).
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize mice and harvest tumors for pharmacodynamic and histological analysis.
Conclusion
This compound represents a promising novel therapeutic agent for the treatment of TNBC, particularly in tumors with HRD. Its mechanism of action, targeting the USP1-mediated DNA damage response, provides a clear rationale for its use as a monotherapy and in combination with other DNA-damaging agents like PARP inhibitors. The protocols outlined in this document provide a framework for researchers to investigate the preclinical and translational potential of this compound in TNBC. Careful consideration of experimental design and the use of clinically relevant models will be crucial in advancing our understanding of this first-in-class USP1 inhibitor.
References
- 1. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regression of Triple-Negative Breast Cancer in a Patient-Derived Xenograft Mouse Model by Monoclonal Antibodies against IL-12 p40 Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ksqtx.com [ksqtx.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. DNA Damage Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Troubleshooting KSQ-4279 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with KSQ-4279. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2] USP1 is a deubiquitinating enzyme that plays a critical role in DNA damage repair pathways, including the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways.[3][4] It does this by removing ubiquitin from key proteins such as FANCD2 and Proliferating Cell Nuclear Antigen (PCNA).[5][6] By inhibiting USP1, this compound leads to an accumulation of ubiquitinated FANCD2 and PCNA, which impairs DNA repair and can trigger apoptosis in cancer cells.[5][6] This makes it a promising therapeutic target, particularly in tumors with existing DNA repair deficiencies, such as those with BRCA1/2 mutations.[4]
Q2: What is the solubility of this compound in common solvents?
This compound is practically insoluble in water.[1][7] It exhibits solubility in various organic solvents. The table below summarizes the reported solubility data.
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 80 - 255 mg/mL | 149.66 - 477.05 mM | Sonication or gentle heating to 37°C may be required to fully dissolve the compound. Use fresh, anhydrous DMSO as moisture can reduce solubility.[1][5][8] |
| Ethanol | Sparingly soluble (1-10 mg/mL) to 100 mg/mL | - | - |
| Acetonitrile | Slightly soluble (0.1-1 mg/mL) | - | - |
Q3: How should I store this compound powder and stock solutions?
-
Powder: Store the solid form of this compound at -20°C for up to 3 years.[5][7]
-
Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[6][8]
Troubleshooting Guide: Insolubility in Aqueous Solutions for In Vitro Assays
A common challenge when working with this compound is its low solubility in aqueous solutions, which can lead to precipitation and inaccurate experimental results. This guide provides a step-by-step approach to preparing and using this compound in cell-based assays.
Problem: My this compound is precipitating when I add it to my cell culture medium.
This is a frequent issue due to the hydrophobic nature of this compound. The key is to start with a high-concentration stock solution in an appropriate organic solvent and then dilute it carefully into your aqueous medium.
Experimental Protocol: Preparation of this compound Working Solution for Cell Culture
-
Prepare a High-Concentration Stock Solution:
-
Serial Dilution:
-
Perform serial dilutions of your 10 mM stock solution in 100% DMSO to create intermediate stock concentrations. This will allow for smaller volumes to be added to your final culture medium.
-
-
Final Dilution into Aqueous Medium:
-
Add the desired volume of your DMSO stock solution to your pre-warmed cell culture medium.
-
Crucially, ensure the final concentration of DMSO in your cell culture medium is 0.1% or lower. [7][9] Most cell lines can tolerate up to 0.5% DMSO, but lower concentrations are always preferable to minimize solvent-induced cytotoxicity.[10]
-
Add the this compound stock solution to the medium by pipetting it directly into the liquid while gently vortexing or swirling the tube to ensure rapid and even dispersion. This will help prevent localized high concentrations that can lead to precipitation.
-
Q4: I've followed the protocol, but I still see precipitation. What else can I do?
If you continue to experience precipitation, consider the following troubleshooting steps:
-
Check the Final Concentration of this compound: You may be exceeding the solubility limit of this compound in your final aqueous solution. Try using a lower final concentration of the compound in your experiment.
-
Serum Concentration in Medium: The presence of serum proteins can sometimes help to stabilize hydrophobic compounds. Ensure your cell culture medium contains the appropriate concentration of fetal bovine serum (FBS) or other serum as required for your cell line.
-
Use a Pre-warmed Medium: Adding the DMSO stock to a pre-warmed (37°C) medium can sometimes improve solubility.
-
Sonication of Final Solution: In some cases, a very brief and gentle sonication of the final working solution (after dilution in medium) can help to re-dissolve any small precipitates. However, be cautious as this can potentially damage media components.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound insolubility.
USP1 Signaling Pathway
To effectively use this compound, it is important to understand its role in the context of the USP1 signaling pathway. The diagram below illustrates the key components of this pathway and the point of intervention for this compound.
Caption: USP1 signaling pathway and this compound mechanism of action.
References
- 1. USP1 deubiquitinates Akt to inhibit PI3K‐Akt‐FoxO signaling in muscle during prolonged starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Investigating the inhibition of USP1 in DNA damage response and developing chemical approach to study DUB specificity and PCNA ubiquitination [udspace.udel.edu]
- 4. ksqtx.com [ksqtx.com]
- 5. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
Technical Support Center: Optimizing KSQ-4279 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of KSQ-4279 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2][3] USP1 is a deubiquitinating enzyme that plays a critical role in DNA damage repair pathways, including the Fanconi anemia (FA) pathway and translesion synthesis (TLS).[2] By inhibiting USP1, this compound prevents the deubiquitination of key proteins such as FANCD2 and PCNA, leading to an accumulation of their ubiquitinated forms.[2] This disruption of DNA repair processes is particularly effective in tumors with existing defects in homologous recombination (HR), such as those with BRCA1/2 mutations, leading to synthetic lethality and cell death.[2][3]
Diagram: this compound Mechanism of Action
Caption: this compound inhibits USP1, blocking DNA repair pathways and inducing cell death.
Q2: What is a recommended starting dose for in vivo studies with this compound?
Preclinical studies in mouse xenograft models have utilized this compound in a dose range of 10 to 300 mg/kg, administered once daily via oral gavage.[2] For initial studies, it is advisable to perform a dose-ranging experiment to determine the Maximum Tolerated Dose (MTD) in the specific animal model and strain being used. A suggested starting point for an MTD study could be in the lower end of the published effective range, for example, 10-30 mg/kg.
Q3: How should this compound be formulated for oral administration in mice?
A published formulation for in vivo studies is a 1:1 gentisic acid cocrystal of this compound, prepared as a suspension in 0.5% (w/v) (hydroxypropyl)methyl cellulose (HPMC) with 0.1% (v/v) Tween 80 in sterile deionized water.[2] The dosing volume is typically 10 mL/kg.[2]
| Component | Concentration |
| This compound (as cocrystal) | Target dose (e.g., 10-300 mg/kg) |
| HPMC | 0.5% (w/v) |
| Tween 80 | 0.1% (v/v) |
| Vehicle | Sterile Deionized Water |
Q4: What are the key parameters to monitor during an in vivo study with this compound?
Researchers should monitor several key parameters to assess both the efficacy and toxicity of this compound.
| Parameter | Frequency | Purpose |
| Tumor Volume | 2-3 times per week | Assess anti-tumor efficacy. |
| Body Weight | Daily or at least 3 times per week | Monitor for signs of toxicity. |
| Clinical Observations | Daily | Note any changes in animal appearance, behavior, or activity levels. |
| Pharmacodynamic Markers | At specified time points | Confirm target engagement (see Q5). |
Troubleshooting Guide
Issue 1: High toxicity or significant body weight loss is observed.
-
Possible Cause: The administered dose is above the MTD for the specific animal model.
-
Troubleshooting Steps:
-
Reduce the Dose: Lower the dose of this compound in subsequent cohorts.
-
Re-evaluate MTD: If not already performed, conduct a formal MTD study to identify a safe dose range.
-
Check Formulation: Ensure the formulation is homogenous and the correct concentration is being administered.
-
Issue 2: Lack of tumor growth inhibition.
-
Possible Causes:
-
The dose is too low to achieve therapeutic concentrations in the tumor.
-
The tumor model is not sensitive to USP1 inhibition.
-
Issues with drug formulation and administration.
-
-
Troubleshooting Steps:
-
Increase the Dose: If no toxicity is observed, escalate the dose of this compound in subsequent cohorts.
-
Confirm Target Engagement: Assess pharmacodynamic markers (Ub-PCNA and Ub-FANCD2) in tumor tissue to verify that this compound is hitting its target (see Q5 for protocol).
-
Verify Model Sensitivity: Ensure the selected tumor model has a rationale for sensitivity to USP1 inhibition (e.g., BRCA1/2 mutation or other HRD).
-
Check Formulation and Administration: Confirm the stability and correct preparation of the dosing solution. Ensure accurate oral gavage technique.
-
Issue 3: Variability in tumor response within a treatment group.
-
Possible Causes:
-
Inconsistent dosing.
-
Heterogeneity of the tumor model.
-
Variability in drug metabolism between individual animals.
-
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, tumor implantation, and drug administration, are highly standardized.
-
Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual variability.
-
Homogenize Tumor Inoculum: Ensure a consistent number of viable tumor cells are implanted in each animal.
-
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
Diagram: In Vivo Efficacy Study Workflow
Caption: Workflow for an in vivo efficacy study of this compound.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice) for xenograft studies.
-
Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Begin treatment when tumors reach a mean volume of 100-150 mm³.
-
Group Randomization: Randomize animals into treatment groups (e.g., vehicle control, this compound at various doses).
-
Dosing: Administer this compound or vehicle control orally once daily at a volume of 10 mL/kg.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or for a specified duration.
-
Tissue Collection: At the end of the study, collect tumors for pharmacodynamic analysis.
Protocol 2: Pharmacodynamic (PD) Marker Analysis
Q5: How can I confirm that this compound is engaging its target in the tumor?
The primary pharmacodynamic markers for this compound are the accumulation of ubiquitinated PCNA (Ub-PCNA) and ubiquitinated FANCD2 (Ub-FANCD2).[2] These can be assessed by Western blot analysis of tumor lysates.
-
Sample Collection: Euthanize a satellite group of tumor-bearing animals at various time points after a single dose of this compound (e.g., 4, 8, and 24 hours). Excise tumors and snap-freeze in liquid nitrogen.
-
Protein Extraction: Homogenize the frozen tumor tissue and extract total protein using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for PCNA and FANCD2. Ensure the antibodies can detect both the unmodified and ubiquitinated forms.
-
Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands.
-
-
Analysis: Look for an increase in the higher molecular weight bands corresponding to mono- and poly-ubiquitinated PCNA and mono-ubiquitinated FANCD2 in the this compound-treated samples compared to the vehicle control.
| Protein | Expected Band Shift |
| PCNA | Increase in mono- and poly-ubiquitinated forms |
| FANCD2 | Increase in mono-ubiquitinated form |
References
- 1. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ksqtx.com [ksqtx.com]
Overcoming off-target effects of KSQ-4279 in experiments
Welcome to the technical support center for KSQ-4279, a potent and highly selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and troubleshooting potential issues, including the assessment of off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of USP1, a deubiquitinating enzyme (DUB). It binds to a cryptic pocket in the USP1 protein, leading to the inhibition of its enzymatic activity.[1] This results in the accumulation of monoubiquitinated Proliferating Cell Nuclear Antigen (Ub-PCNA) and Fanconi Anemia group D2 protein (Ub-FANCD2), which are key substrates of USP1. The accumulation of these ubiquitinated proteins disrupts DNA repair processes, including translesion synthesis (TLS) and the Fanconi Anemia (FA) pathway, leading to replication stress, accumulation of single-strand DNA (ssDNA) gaps, and ultimately, cell death, particularly in cancer cells with homologous recombination deficiencies (HRD), such as those with BRCA1/2 mutations.[2][3]
Q2: How selective is this compound for USP1?
A2: this compound has demonstrated exceptional selectivity for USP1. In a screening panel of 43 deubiquitinating enzymes, this compound showed potent inhibition of USP1 with an affinity of 2 nmol/L and displayed excellent selectivity over other DUBs. Biochemical assays have shown that this compound retains its high selectivity for USP1 even at concentrations up to 10,000 times its IC50 value.[4][5][6]
Q3: What are the expected on-target cellular effects of this compound treatment?
A3: Treatment of sensitive cell lines with this compound is expected to result in a dose-dependent increase in the levels of Ub-PCNA and Ub-FANCD2. This can be observed by immunoblotting. Consequently, cells, particularly those with HRD, are expected to exhibit decreased cell viability and proliferation, cell cycle arrest in the S-phase, and an increase in markers of DNA damage, such as γH2AX.[7]
Q4: In which cancer types has this compound shown anti-proliferative effects?
A4: this compound has demonstrated anti-proliferative effects in a subset of cell lines, often characterized by homologous recombination deficiencies (HRD), including mutations in BRCA1/2.[2][8] It has shown efficacy in preclinical models of ovarian and triple-negative breast cancers (TNBC).[2][8]
Troubleshooting Guides
Even with a highly selective inhibitor like this compound, it is crucial to perform experiments with appropriate controls to ensure that the observed effects are indeed due to the inhibition of USP1. The following guides will help you troubleshoot potential issues and investigate the possibility of off-target effects.
Issue 1: Unexpected or Inconsistent Cellular Phenotype
Question: My experimental results are not consistent, or I am observing a cellular phenotype that is not aligning with the known on-target effects of USP1 inhibition (e.g., cytotoxicity in a cell line that should be resistant). Could this be an off-target effect?
Answer: While this compound is highly selective, inconsistent results or unexpected phenotypes can arise from several factors. Here is a step-by-step guide to troubleshoot this issue:
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting unexpected experimental outcomes with this compound.
Issue 2: Higher than Expected Cytotoxicity at High Concentrations
Question: I'm observing significant cytotoxicity at high concentrations of this compound in cell lines that are not known to be HR-deficient. How can I determine if this is an off-target effect?
Answer: While this compound is remarkably selective, at very high concentrations, the risk of engaging with lower-affinity off-targets increases. It is crucial to differentiate between on-target and potential off-target-driven toxicity.
Logical Troubleshooting Diagram
Caption: A logical diagram to determine if high-concentration cytotoxicity is an on- or off-target effect.
Data Presentation
Table 1: this compound Inhibitory Activity and Selectivity
| Target | IC50 / Affinity | Assay Type | Selectivity Notes | Reference |
| USP1 | 2 nM (affinity) | Biochemical (Ubiquitin-Rhodamine) | Highly potent and selective. | |
| Panel of 43 DUBs | No significant inhibition | Biochemical (Ubiquitin-Rhodamine) | Demonstrates excellent selectivity for USP1 over other deubiquitinating enzymes. | |
| USP12 | >10,000x IC50 for USP1 | Biochemical (DUBprofiler) | In contrast to ML323, this compound shows no significant inhibition of the closely related USP12. | [4][5][6] |
| USP46 | >10,000x IC50 for USP1 | Biochemical (DUBprofiler) | In contrast to ML323, this compound shows no significant inhibition of the closely related USP46. | [4][5][6] |
Experimental Protocols
Protocol 1: Immunoblotting for Ubiquitinated PCNA
This protocol is to verify the on-target activity of this compound by detecting the accumulation of monoubiquitinated PCNA.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 10 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an 8-10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PCNA overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL substrate.
-
-
Analysis: Look for a band shift corresponding to the size of ubiquitin in the this compound-treated samples. The upper band (monoubiquitinated PCNA) should increase in intensity in a dose-dependent manner.
Protocol 2: Cell Viability MTT Assay
This protocol measures cell viability to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct target engagement of this compound with USP1 in intact cells.
-
Cell Treatment: Treat cells in suspension or adherent in a dish with this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble fraction) and analyze the levels of soluble USP1 by western blotting as described in Protocol 1.
-
Analysis: In the presence of this compound, USP1 should be stabilized at higher temperatures, resulting in more soluble protein compared to the vehicle control. This indicates direct binding of the compound to the target protein.
Mandatory Visualizations
Caption: The USP1 signaling pathway and the inhibitory action of this compound.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 4. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural and biochemical insights on the mechanism of action of the clinical USP1 inhibitor, this compound | bioRxiv [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ksqtx.com [ksqtx.com]
KSQ-4279 stability and storage conditions for research
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of the USP1 inhibitor, KSQ-4279.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I store the solid (powder) form of this compound upon receipt?
A: For long-term stability, the solid form of this compound should be stored at -20°C.[1][2] Under these conditions, the compound is stable for at least three to four years.[1][2] The product is typically shipped at ambient temperature, as short-term exposure to these conditions does not affect its stability.[2]
Q2: What is the best way to prepare and store stock solutions of this compound?
A: It is highly recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO.[1] To avoid degradation from repeated freeze-thaw cycles, you should aliquot the stock solution into single-use volumes before storage.[1][3][4]
Q3: My this compound is not dissolving properly in DMSO. What should I do?
A: this compound can have variable solubility in DMSO, and several factors can influence this.[1][4][5][6] First, ensure you are using fresh, anhydrous DMSO, as moisture can significantly reduce solubility.[1][4] If dissolution is still slow, gentle warming of the solution to 37°C and sonication are recommended to aid dissolution.[5][6]
Q4: Can I use solvents other than DMSO?
A: While DMSO is the recommended solvent for creating stock solutions due to high solubility, this compound is sparingly soluble in ethanol (1-10 mg/mL) and only slightly soluble in acetonitrile (0.1-1 mg/mL).[1][2] The compound is considered insoluble in water.[1]
Q5: How should I handle solutions for in vivo experiments?
A: For in vivo studies, it is recommended to prepare the working solution fresh on the day of use.[3] A formulation using a gentisic acid cocrystal of this compound has been used to improve in vivo exposure, prepared as a suspension in 0.5% (w/v) (hydroxypropyl)methyl cellulose with 0.1% (v/v) Tween 80.[7]
Q6: Does the stock solution need to be sterilized?
A: If you are preparing the stock solution in DMSO, sterilization is generally not necessary as DMSO has strong sterilizing properties.[6] For aqueous-based working solutions, sterilization can be achieved by filtering through a 0.22 µm filter membrane.[6]
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration of Stability | Citations |
| Solid (Powder) | -20°C | 3 to 4 years | [1][2][6] |
| In Solvent | -80°C | 6 to 12 months | [1][3][4][5][6] |
| In Solvent | -20°C | 1 month | [1][3][4][5] |
Table 2: Solubility of this compound
| Solvent | Reported Concentration | Notes | Citations |
| DMSO | 80 - 255 mg/mL | Sonication and gentle warming may be required. Use fresh, anhydrous DMSO. | [1][4][5][6] |
| Ethanol | 1 - 10 mg/mL (Sparingly soluble) | [1][2] | |
| Acetonitrile | 0.1 - 1 mg/mL (Slightly soluble) | [2] | |
| Water | Insoluble | [1] |
Experimental Protocols
Protocol for Preparation of a 10 mM DMSO Stock Solution
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to 1 mg of this compound (MW: 534.54 g/mol ), add 187.07 µL of DMSO.
-
Dissolution: Vortex the vial to mix. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath or warm it gently to 37°C until the solution is clear.[5]
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into single-use, low-retention microcentrifuge tubes.
-
Long-term Storage: Store the aliquots at -80°C for up to one year.[1][6] For short-term storage, -20°C for up to one month is acceptable.[1][3][4][5]
Visual Guides
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound (USP1-IN-1) | USP1/PARP Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 7. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize toxicity of KSQ-4279 in cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of KSQ-4279 in cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during in vitro experiments with this compound.
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: As a starting point, a dose-response experiment is recommended, ranging from low nanomolar to low micromolar concentrations (e.g., 1 nM to 1 µM). The biochemical IC50 for this compound's inhibition of USP1 is approximately 11 nM[1][2]. For cell-based anti-proliferative effects in sensitive cell lines (e.g., those with BRCA1/2 mutations), IC50 values are typically below 100 nM[3]. In the BRCA1-mutant cell line MDA-MB-436, a concentration of 300 nM has been shown to effectively induce pharmacodynamic markers and apoptosis[4][5].
Q2: My cells are not responding to this compound treatment, even at high concentrations. What could be the reason?
A2: There are several potential reasons for a lack of response to this compound:
-
Cell Line Insensitivity: this compound is most effective in cell lines with defects in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations[2][6]. Cell lines with intact HR pathways may be inherently resistant.
-
Lack of Target Engagement: To confirm that this compound is engaging its target, USP1, you should assess the accumulation of mono-ubiquitinated PCNA (Ub-PCNA) and mono-ubiquitinated FANCD2 (Ub-FANCD2) via immunoblotting. A time-course experiment (e.g., 4, 8, and 24 hours) with an effective concentration (e.g., 300 nM) should show an increase in these markers in sensitive cells[2][4].
-
Experimental Conditions: Ensure that the compound is properly dissolved and stored. This compound is typically dissolved in DMSO[7]. Also, verify the cell seeding density and overall health of the cells before starting the experiment.
Q3: I am observing high levels of cytotoxicity even at low concentrations of this compound. How can I minimize this?
A3: While this compound is designed to be cytotoxic to cancer cells with specific vulnerabilities, excessive cell death, especially in control or less sensitive cell lines, may indicate an issue. Here's how to troubleshoot:
-
Optimize Concentration and Duration: Perform a detailed dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. This will help you find a therapeutic window that maximizes the effect on sensitive cells while minimizing generalized toxicity.
-
Assess On-Target vs. Off-Target Effects: this compound is a highly selective inhibitor of USP1[4][8]. However, to confirm that the observed cytotoxicity is due to USP1 inhibition, you can perform a rescue experiment. For example, the expression of a PCNA mutant that cannot be ubiquitinated (PCNAK164R) has been shown to render cells insensitive to this compound, indicating that the cytotoxicity is mediated by the accumulation of Ub-PCNA[4].
-
Check Cell Culture Conditions: Ensure that your cells are not stressed from other factors such as high passage number, contamination, or suboptimal growth conditions, which can increase sensitivity to any compound.
Q4: How can I confirm that this compound is working through its intended mechanism of action in my cells?
A4: The mechanism of action of this compound involves the inhibition of USP1, leading to the accumulation of its substrates, replication stress, and ultimately apoptosis in HR-deficient cells. To confirm this mechanism, you can perform the following experiments:
-
Immunoblotting for Pharmacodynamic Markers: As mentioned, look for the accumulation of Ub-PCNA and Ub-FANCD2[2][4].
-
Cell Cycle Analysis: Treatment with this compound should induce S-phase cell cycle arrest in sensitive cells[9][10]. This can be assessed by flow cytometry after staining with a DNA-intercalating dye like propidium iodide.
-
DNA Damage Response: Check for an increase in DNA damage markers such as phosphorylated histone H2AX (γH2AX) by immunoblotting or immunofluorescence[9].
-
Apoptosis Assays: Measure the induction of apoptosis using methods like cleaved caspase-3 staining or Annexin V/PI staining followed by flow cytometry[4][5].
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from in vitro studies.
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 | 11 ± 3 nM | Ub-Rhodamine Biochemical Assay | [1][2] |
| Anti-proliferative IC50 | < 100 nM | In sensitive cell lines (e.g., with BRCA1/2 mutations) | [3] |
| Effective Concentration for PD Markers | 300 nM | MDA-MB-436 (BRCA1 mutant) | [4][5] |
| Solubility in DMSO | 100 mg/mL (187.07 mM) | [7] |
Key Experimental Protocols
Clonogenic Survival Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Crystal Violet staining solution (in 10% ethanol)
Procedure:
-
Seed cells in 6-well plates at a density that allows for the formation of distinct colonies (this needs to be optimized for each cell line) and allow them to attach overnight.
-
The next day, treat the cells with a range of this compound concentrations. Include a DMSO-only vehicle control.
-
Incubate the plates for 7 days.
-
After 7 days, aspirate the medium and replace it with fresh medium containing the respective concentrations of this compound or DMSO.
-
Incubate for another 7 days (for a total of 14 days of treatment).
-
Aspirate the medium and gently wash the cells with PBS.
-
Fix the colonies by adding 4% PFA to each well and incubating for 15 minutes at room temperature.
-
Wash the wells with water.
-
Stain the colonies with 0.1% crystal violet solution for 20 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Quantify the colonies by counting or by dissolving the stain in a solvent (e.g., methanol) and measuring the absorbance.
(Protocol adapted from[4])
Immunoblotting for Ub-PCNA
This protocol is for detecting the accumulation of mono-ubiquitinated PCNA, a key pharmacodynamic marker of this compound activity.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PCNA, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with this compound (e.g., 300 nM) or DMSO for the desired time points (e.g., 4, 8, 24 hours).
-
Harvest the cells and prepare whole-cell lysates using lysis buffer on ice.
-
Quantify the protein concentration of the lysates.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE. Mono-ubiquitinated PCNA will run at a higher molecular weight than unmodified PCNA.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PCNA antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
(General protocol based on information from[2][4][5])
Visualizations
Signaling Pathway of USP1 in DNA Damage Response
Caption: this compound inhibits the USP1/UAF1 complex, preventing deubiquitination.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating the in vitro effects of this compound.
Troubleshooting Logic for this compound Experiments
Caption: A logical guide for troubleshooting unexpected this compound results.
References
- 1. | BioWorld [bioworld.com]
- 2. ksqtx.com [ksqtx.com]
- 3. ksqtx.com [ksqtx.com]
- 4. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ksqtx.com [ksqtx.com]
- 7. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
Optimizing Cryo-EM Sample Preparation with KSQ-4279: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of KSQ-4279 in cryo-electron microscopy (cryo-EM) sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective clinical inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2] It functions by binding to a cryptic, allosteric pocket within the hydrophobic core of USP1, which is not present in the unbound state of the enzyme.[1][2] This "induced-fit" mechanism of binding leads to the inhibition of USP1's deubiquitinase activity.[2] USP1 is a key regulator of DNA repair pathways, including the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways, through its deubiquitination of substrates like monoubiquitinated FANCD2 (Ub-FANCD2) and PCNA (Ub-PCNA).[2][3] By inhibiting USP1, this compound leads to the accumulation of these ubiquitinated substrates, which can trigger replication fork instability and cell death, particularly in tumors with deficiencies in homologous recombination.[2][4]
Q2: Why is this compound beneficial for cryo-EM sample preparation?
This compound is particularly useful for the structural analysis of USP1 complexes using cryo-EM for two primary reasons:
-
Structural Stabilization: Binding of this compound to USP1 induces a significant increase in the thermal stability of the protein. Studies have shown that this compound can increase the melting temperature of USP1 by as much as 19°C.[1][5] This stabilization is crucial for maintaining the integrity of the complex during the stresses of sample preparation and vitrification, leading to higher quality cryo-EM reconstructions.
-
Trapping a Specific State: As an inhibitor, this compound can be used to trap the USP1-UAF1 complex in a specific, substrate-bound conformation. This is essential for visualizing the molecular interactions of the enzyme with its binding partners, which would otherwise be transient.[1]
Experimental Protocols and Data
Detailed Methodologies for Key Experiments
Protocol 1: Preparation of USP1-UAF1-FANCI-FANCD2Ub-dsDNA Complex with this compound [1]
-
Complex Reconstitution: The USP1-UAF1-FANCI-FANCD2Ub complex is formed by mixing the four individually purified subunits. The complex is then buffer-exchanged into an appropriate EM buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 2 mM DTT).
-
Addition of dsDNA: Double-stranded DNA is added to the complex at a 1.2 molar equivalent to the FANCI-FANCD2Ub component.
-
Incubation with this compound: this compound is added at a 2 molar equivalent to the USP1-UAF1 component.
-
Final Incubation: The complete sample is incubated at room temperature for 5 minutes immediately before grid preparation.
-
Grid Preparation: 3.0 μL of the final complex is applied to a glow-discharged grid (e.g., UltrAuFoil R1.2/1.3 300 mesh). The grid is then blotted for 3.0 seconds and vitrified in liquid ethane using a vitrification robot.
Protocol 2: Preparation of USP1/UAF1/Ub-VS Complex with this compound [6]
-
Sample Preparation: A purified sample of the USP1/UAF1/Ub-VS complex is prepared at a concentration of 0.4 mg/mL.
-
Inhibitor Incubation: The complex is incubated with 20 µmol/L this compound for 1 hour on ice.
-
Grid Application: A 3.5 µL aliquot of the incubated sample is applied to a freshly glow-discharged 300-mesh Quantifoil R 1.2/1.3 holey carbon gold grid.
-
Vitrification: The grid is then blotted and plunge-frozen into liquid ethane.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Affinity (IC50) for USP1 | 2 nmol/L | [2] |
| This compound Concentration for Cryo-EM | 2 equivalents of USP1-UAF1 or 20 µmol/L | [1][6] |
| Incubation Time with this compound | 5 minutes (RT) or 1 hour (on ice) | [1][6] |
| Increase in USP1 Melting Temp. | +19 °C | [1][5] |
| Cryo-EM Resolution Achieved | ~2.6 - 3.2 Å | [2][5] |
Visualized Workflows and Pathways
Caption: USP1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for cryo-EM sample preparation with this compound.
Troubleshooting Guide
Q3: I am observing low particle density in the holes of the grid. What should I do?
-
Increase Protein Concentration: This is often the most direct solution. Before adding this compound, ensure your starting protein concentration is optimal. You may need to perform a concentration series to find the ideal range for your specific complex.
-
Optimize Grid Hydrophilicity: If the grid surface is not sufficiently hydrophilic, particles may not adhere properly. Try increasing the glow-discharge time or power to improve surface properties.[7]
-
Check for Aggregation: Centrifuge your sample at high speed for a few minutes right before applying it to the grid to pellet any aggregates that may have formed. Aggregated protein will not enter the grid holes.[8]
-
Adjust Blotting Parameters: The blotting time and force are critical for achieving an appropriate ice thickness.[9] If the ice is too thick, you may not see your particles clearly. Conversely, if it's too thin, the particles may be excluded. Experiment with varying these parameters.
Q4: My protein complex appears aggregated after adding this compound. How can I fix this?
-
Confirm this compound Solubility: this compound is typically dissolved in DMSO.[1] Ensure that the final concentration of DMSO in your sample is low (typically <1%) to avoid precipitating the protein. Prepare a high-concentration stock of this compound to minimize the volume added.
-
Modify Buffer Composition: The stability of the protein-inhibitor complex can be buffer-dependent. Consider screening different buffer conditions, such as pH or salt concentration, to find one that maintains the monodispersity of your sample after this compound addition.[10]
-
Optimize Incubation Conditions: While protocols exist for incubation on ice or at room temperature, your specific complex may have different stability requirements.[1][6] Try reducing the incubation time or performing the incubation at 4°C to see if it mitigates aggregation.
-
Assess Sample Purity: Impurities in your protein preparation can sometimes lead to aggregation.[7] Ensure your sample is highly pure (>99%) before beginning cryo-EM grid preparation.
Q5: The cryo-EM map shows a mix of inhibited and uninhibited USP1. How can I increase the proportion of the this compound-bound state?
-
Increase Molar Excess of this compound: You may need to use a higher molar ratio of this compound to the USP1 complex to drive the binding equilibrium towards the inhibited state. Try increasing the ratio from 2x to 5x or higher, while being mindful of potential solubility issues.
-
Increase Incubation Time: A longer incubation period may be necessary to ensure complete binding of the inhibitor to the enzyme complex.
-
Computational Classification: During data processing, 3D classification is a powerful tool to separate particles corresponding to different conformational states.[1] It is common to have a dataset with both inhibitor-bound and inhibitor-free particles, which can be computationally sorted into homogeneous subsets for high-resolution reconstruction.[1]
Caption: Troubleshooting decision tree for common cryo-EM issues with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. avoiding-common-pitfalls-in-cryo-em-sample-preparation | Shuimu Biosciences [shuimubio.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Specimen preparation for high-resolution cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
KSQ-4279 Technical Support Center: Experimental Controls and Best Practices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for designing and troubleshooting experiments with KSQ-4279, a potent and selective clinical-stage inhibitor of Ubiquitin-Specific Protease 1 (USP1). Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful implementation of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective, reversible, and potent inhibitor of USP1.[1][2] It binds to a cryptic allosteric site within the USP1 enzyme, distinct from the active site.[1] This binding induces a conformational change that stabilizes the enzyme in an inactive state, leading to an increase in its thermal stability.[1] By inhibiting USP1's deubiquitinase activity, this compound prevents the removal of ubiquitin from key substrates involved in DNA damage repair, notably Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2). The resulting accumulation of mono- and poly-ubiquitinated PCNA and FANCD2 disrupts DNA replication and repair processes, leading to S-phase cell cycle arrest, accumulation of DNA damage (marked by γH2AX), and ultimately, apoptosis in susceptible cancer cells.[3]
Q2: In which cancer types is this compound expected to be most effective?
A2: this compound demonstrates significant anti-proliferative activity in cancer cell lines with mutations in genes involved in homologous recombination (HR) repair, such as BRCA1 and BRCA2.[4][5] This is due to the principle of synthetic lethality, where the inhibition of a compensatory DNA repair pathway (translesion synthesis, regulated by USP1) in cells that already have a deficient primary repair pathway (HR) leads to cell death. This compound has also shown promise in overcoming resistance to PARP inhibitors in HR-deficient tumors.[1][2]
Q3: What are the recommended positive and negative controls for in vitro experiments with this compound?
A3:
-
Positive Control Cell Lines (Sensitive): Cell lines with known mutations in BRCA1 or BRCA2, such as MDA-MB-436 (BRCA1-mutant breast cancer) and UWB1.289 (BRCA1-mutant ovarian cancer), are highly sensitive to this compound and serve as excellent positive controls.[1][6]
-
Negative Control Cell Lines (Resistant): While specific resistant cell line data for this compound is emerging, cell lines proficient in homologous recombination (BRCA-wildtype) are generally less sensitive. For mechanistic studies, a negative control compound that is structurally related but inactive against USP1 is recommended.
-
Vehicle Control: A dimethyl sulfoxide (DMSO) control is essential for all in vitro experiments, as this compound is typically dissolved in DMSO. The final concentration of DMSO in the cell culture medium should be kept low (e.g., ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: How should this compound be prepared and stored?
A4:
-
Solubility: this compound is soluble in DMSO at concentrations up to 100 mg/mL (187.07 mM).[7] It has poor solubility in water.
-
Storage: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year or at -20°C for up to 1 month.[7] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Experimental Protocols and Data
In Vitro Deubiquitinase (DUB) Activity Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of USP1.
Methodology: The deubiquitinase activity of purified recombinant USP1/UAF1 complex is assessed using a fluorogenic substrate, such as ubiquitin-rhodamine (Ub-Rho).[1]
-
Prepare a reaction buffer (e.g., 20 mM Tris pH 8.0, 75 mM NaCl, 5% glycerol, 1 mM DTT).
-
Serially dilute this compound in DMSO.
-
In a 384-well plate, add the diluted this compound and the USP1/UAF1 enzyme complex. Incubate at room temperature for 30 minutes.
-
Initiate the reaction by adding the Ub-Rho substrate.
-
Monitor the increase in fluorescence over time using a plate reader (excitation/emission wavelengths of approximately 485/535 nm for rhodamine).
-
Calculate the initial reaction rates and determine the IC50 value by fitting the data to a dose-response curve.
Quantitative Data:
| Compound | Target | Binding Affinity (Kiu) | IC50 | Selectivity |
| This compound | USP1 | 2.3 (±0.3) nmol/L[1] | 11 (± 3) nM (MDA-MB-436 cells) | Highly selective for USP1 over a panel of 43 other deubiquitinases.[1] |
| ML323 (Tool Compound) | USP1 | - | - | Shows off-target inhibition of USP12 and USP46 at higher concentrations.[8] |
Cell Viability/Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cell lines.
Methodology:
-
Seed cancer cells (e.g., MDA-MB-436, UWB1.289) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO vehicle control.
-
Incubate for a period of 3 to 7 days, depending on the cell line's doubling time.
-
Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or by staining with crystal violet.
-
Measure luminescence or absorbance using a plate reader.
-
Normalize the data to the DMSO-treated control and calculate the IC50 values.
Expected Results: BRCA-mutant cell lines are expected to show high sensitivity to this compound with low IC50 values.
Western Blot for Pharmacodynamic Markers
This method is used to detect the accumulation of ubiquitinated USP1 substrates.
Methodology:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in a buffer containing protease and deubiquitinase inhibitors (e.g., NEM, IAA).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against Ub-PCNA, Ub-FANCD2, total PCNA, total FANCD2, and γH2AX.
-
Use an appropriate loading control antibody (e.g., GAPDH, β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low increase in Ub-PCNA/Ub-FANCD2 levels | - Insufficient this compound concentration or treatment time.- Cell line is resistant to this compound.- Inefficient lysis or protein degradation. | - Perform a dose-response and time-course experiment.- Use a known sensitive cell line (e.g., MDA-MB-436) as a positive control.- Ensure lysis buffer contains fresh protease and deubiquitinase inhibitors. |
| High background in Western blot | - Insufficient blocking.- Antibody concentration is too high.- Inadequate washing. | - Increase blocking time or try a different blocking agent.- Titrate primary and secondary antibody concentrations.- Increase the number and duration of wash steps. |
| Variability in cell viability assay results | - Uneven cell seeding.- Edge effects in the multi-well plate.- this compound precipitation at high concentrations. | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate.- Visually inspect the wells for any precipitate after adding the compound. |
| No induction of γH2AX | - The cell line may not have significant underlying replication stress.- Insufficient drug exposure. | - Co-treat with a DNA-damaging agent to induce replication stress.- Increase the concentration or duration of this compound treatment. |
Visualizing Key Pathways and Workflows
To aid in the understanding of this compound's mechanism and experimental design, the following diagrams are provided.
Caption: this compound inhibits USP1, leading to the accumulation of ubiquitinated PCNA and FANCD2, which impairs DNA repair and induces apoptosis.
Caption: A standard workflow for Western blot analysis to detect pharmacodynamic markers of this compound activity.
Caption: A logical approach to troubleshooting unexpected Western blot results for ubiquitinated PCNA.
References
- 1. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ksqtx.com [ksqtx.com]
- 6. ksqtx.com [ksqtx.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
Addressing KSQ-4279 resistance in cancer cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the USP1 inhibitor, KSQ-4279.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective first-in-class inhibitor of ubiquitin-specific protease 1 (USP1).[1][2] It binds to a cryptic, allosteric site within the USP1 enzyme.[3][4] This binding induces a conformational change that misaligns the catalytic cysteine (Cys90) of USP1, thereby inhibiting its deubiquitinase activity. The primary substrates of USP1 are monoubiquitinated FANCD2 and PCNA, key proteins in the Fanconi Anemia (FA) and translesion synthesis (TLS) DNA repair pathways, respectively. By inhibiting USP1, this compound leads to the accumulation of ubiquitinated FANCD2 and PCNA, resulting in replication fork instability, the accumulation of single-strand DNA (ssDNA) gaps, and ultimately, cell death, particularly in cancer cells with homologous recombination (HR) deficiencies, such as those with BRCA1/2 mutations.[5]
Q2: In which cancer cell lines is this compound expected to be most effective?
This compound demonstrates enhanced efficacy in cancer cell lines with deficiencies in the homologous recombination (HR) DNA repair pathway. This includes cell lines with mutations in genes such as BRCA1 and BRCA2. The mechanism of action relies on the principle of synthetic lethality, where the inhibition of a compensatory DNA repair pathway (regulated by USP1) in cells that already have a defect in a major repair pathway (HR) leads to cell death.
Q3: My cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
While research into specific acquired resistance mechanisms to this compound is ongoing, functional genomic screens have provided some initial insights. The resistance profile of this compound appears to be distinct from that of PARP inhibitors.[6] One identified mechanism of reduced sensitivity involves the loss of genes responsible for ubiquitinating PCNA.[5] Since this compound's efficacy is linked to the accumulation of ubiquitinated PCNA, a reduction in the initial ubiquitination event would logically diminish the drug's effect. Researchers encountering resistance should consider investigating the expression and activity of PCNA-ubiquitinating enzymes in their cell lines.
Q4: Can this compound be used to overcome resistance to other cancer therapies?
Yes, a primary application of this compound is to overcome resistance to PARP inhibitors.[2][5] Resistance to PARP inhibitors often arises from the restoration of the HR pathway in BRCA-mutant tumors.[5] this compound, by targeting a distinct DNA damage response pathway, can re-sensitize these resistant cells to PARP inhibition.[5] Preclinical studies have shown that the combination of this compound with a PARP inhibitor can lead to durable tumor regressions in PARP inhibitor-resistant models.[2][5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Reduced than expected cytotoxicity in a BRCA-mutant cell line. | Altered PCNA ubiquitination machinery. | - Perform western blotting to assess the levels of monoubiquitinated PCNA (Ub-PCNA) at baseline and after this compound treatment.- Sequence key genes involved in PCNA ubiquitination (e.g., RAD18) to check for mutations. |
| Upregulated bypass signaling pathways. | - Conduct RNA sequencing or pathway analysis to identify potentially upregulated survival pathways in resistant cells compared to sensitive parental cells. | |
| High variability in experimental replicates. | Inconsistent drug concentration or cell seeding density. | - Ensure accurate and consistent preparation of this compound working solutions.- Optimize and standardize cell seeding density for all experiments. |
| Cell line heterogeneity. | - Perform single-cell cloning to establish a more homogeneous cell population.- Regularly authenticate cell lines through short tandem repeat (STR) profiling. | |
| Difficulty in detecting downstream markers of this compound activity. | Suboptimal antibody or detection method. | - Validate primary antibodies for western blotting and immunofluorescence to ensure specificity for the target protein (e.g., Ub-PCNA, γH2AX).- Optimize antibody concentrations and incubation times. |
| Insufficient drug exposure time or concentration. | - Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in downstream markers. |
Quantitative Data
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | BRCA1/2 Status | IC50 (nM) | Reference |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 11 ± 3 | This compound: A first-in-class USP1 inhibitor for the treatment of cancers with homologous recombination deficiency (Poster) |
Experimental Protocols
Cell Viability (Clonogenic) Assay
This protocol is adapted from methodologies used to assess the long-term effects of this compound on cell proliferation.[7]
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in 6-well plates at a low density (e.g., 500-2000 cells/well) to allow for individual colony formation. The optimal seeding density should be determined empirically for each cell line.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Aspirate the medium from the wells and replace it with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 9-14 days. For longer-term experiments, replace the medium with fresh drug-containing medium every 3-4 days.
-
-
Colony Staining and Quantification:
-
After the incubation period, aspirate the medium and wash the wells twice with PBS.
-
Fix the colonies with a solution of 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Aspirate the fixation solution and wash the wells with deionized water.
-
Stain the colonies with 0.5% crystal violet solution for 20-30 minutes at room temperature.
-
Gently wash the wells with deionized water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition relative to the vehicle control.
-
Western Blotting for DNA Damage Markers
This protocol outlines the detection of key pharmacodynamic markers of this compound activity.[5]
-
Cell Lysis:
-
Seed cells in 6-well or 10 cm dishes and treat with this compound at the desired concentrations and for the indicated times.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates on a polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Ub-PCNA, Ub-FANCD2, γH2AX, or pCHK1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. ksqtx.com [ksqtx.com]
- 2. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Improving the selectivity of KSQ-4279 in cellular assays
Welcome to the technical support center for KSQ-4279, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). This guide is designed for researchers, scientists, and drug development professionals to help ensure the accurate assessment of this compound's on-target effects in cellular assays. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to inhibitor selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective, reversible, allosteric inhibitor of the deubiquitinating enzyme USP1. It binds to a cryptic hydrophobic pocket in the USP1 core, a region not conserved across other deubiquitinases (DUBs). This binding occurs through an induced-fit mechanism, leading to conformational changes that misalign the catalytic cysteine (Cys90) of USP1, thereby preventing the removal of ubiquitin from its substrates.[1][2][3] The primary substrates of USP1 involved in the DNA damage response are monoubiquitinated Proliferating Cell Nuclear Antigen (Ub-PCNA) and Fanconi Anemia group D2 protein (Ub-FANCD2).[4][5] Inhibition of USP1 by this compound leads to the accumulation of these ubiquitinated forms, impairing DNA repair pathways and inducing synthetic lethality in cells with homologous recombination deficiencies, such as those with BRCA1/2 mutations.[1][6]
Q2: How selective is this compound for USP1?
A2: this compound demonstrates exquisite selectivity for USP1. When screened against large panels of other deubiquitinating enzymes, it shows potent inhibition of USP1 with an affinity in the low nanomolar range, while exhibiting minimal to no activity against other DUBs even at concentrations thousands of times higher than its IC50 for USP1.[1][7][8] This high selectivity is attributed to its unique allosteric binding site, which is not conserved among other DUB family members.[1]
Q3: What are the expected cellular phenotypes of this compound treatment?
A3: Treatment of sensitive cell lines with this compound is expected to result in a dose-dependent accumulation of Ub-PCNA and Ub-FANCD2.[1][3] This leads to downstream effects such as S-phase cell cycle arrest, increased DNA damage markers (e.g., γH2AX), and ultimately, inhibition of cell proliferation and induction of apoptosis.[1][9][10] These effects are particularly pronounced in cancer cells with pre-existing defects in DNA repair pathways, such as those with BRCA1/2 mutations.[1][11]
Q4: What concentration range of this compound should I use in my cellular assays?
A4: The optimal concentration of this compound will vary depending on the cell line and the assay being performed. It is crucial to perform a dose-response curve for your specific experimental system. As a starting point, cellular activity is often observed in the nanomolar to low micromolar range. For example, clonogenic cell growth inhibition has been reported at doses around 300 nmol/L.[1] To minimize the risk of off-target effects, it is recommended to use the lowest concentration of this compound that elicits the desired on-target phenotype.
Troubleshooting Guide: Ensuring On-Target Selectivity
This guide provides solutions to common issues that may arise during your experiments with this compound, with a focus on validating that the observed cellular effects are due to the specific inhibition of USP1.
Issue 1: Unexpected or inconsistent cellular phenotype.
-
Possible Cause: The observed phenotype may be due to an off-target effect of this compound, or variability in your experimental setup.
-
Troubleshooting Steps:
-
Confirm with an Orthogonal Inhibitor: Use a structurally distinct USP1 inhibitor, such as ML323, to see if it recapitulates the same phenotype.[8][12][13] If both inhibitors produce the same result, it is more likely to be an on-target effect of USP1 inhibition.
-
Use a Negative Control: If available, use a structurally similar but inactive analog of this compound. This will help to rule out effects caused by the chemical scaffold itself.
-
Perform a Rescue Experiment: Overexpress a this compound-resistant mutant of USP1 in your cells. If the phenotype is reversed in the presence of the inhibitor, this provides strong evidence for an on-target mechanism. While a specific this compound resistance mutation has not been described in the literature, mutations in the allosteric binding pocket would be predicted to confer resistance.
-
Knockdown/Knockout of USP1: Use siRNA or CRISPR/Cas9 to reduce or eliminate USP1 expression. The resulting phenotype should mimic the effects of this compound treatment. Furthermore, this compound should have no further effect in USP1 knockout cells.[14]
-
Issue 2: High background or non-specific signal in a downstream assay (e.g., Western blot).
-
Possible Cause: The antibody used for detection may have low specificity, or the concentration of this compound may be too high, leading to generalized cellular stress.
-
Troubleshooting Steps:
-
Optimize Antibody Dilution: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.[15][16][17]
-
Use a Blocking Buffer: Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to minimize non-specific antibody binding.[17]
-
Perform a Dose-Response Analysis: Treat cells with a range of this compound concentrations. The increase in ubiquitinated substrates should be dose-dependent and correlate with the expected potency of the inhibitor.
-
Include Proper Controls: Always include a vehicle-treated control (e.g., DMSO) to assess the baseline levels of your target proteins.
-
Issue 3: Discrepancy between biochemical potency and cellular activity.
-
Possible Cause: Differences in cell permeability, compound stability in culture media, or cellular efflux of this compound can lead to a rightward shift in potency in cellular assays compared to biochemical assays.
-
Troubleshooting Steps:
-
Verify Target Engagement in Cells: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to USP1 in your intact cells.[18][19][20][21][22] Ligand binding to a protein generally increases its thermal stability.
-
Assess Compound Stability: Test the stability of this compound in your cell culture medium over the time course of your experiment.
-
Consider Cell Line Differences: The expression levels of USP1 and its substrates, as well as the activity of drug efflux pumps, can vary between cell lines, affecting the observed potency of this compound.
-
Quantitative Data Summary
Table 1: In Vitro Selectivity of this compound
| Deubiquitinase | IC50 (nM) | Fold Selectivity vs. USP1 |
| USP1 | 2 | 1 |
| Other DUBs (Panel) | >10,000 | >5,000 |
Data synthesized from publicly available information indicating high selectivity.[1][7]
Table 2: Cellular Activity of this compound in a BRCA1-mutant cell line (MDA-MB-436)
| Assay | Endpoint | Approximate Effective Concentration |
| Western Blot | Accumulation of Ub-PCNA and Ub-FANCD2 | Dose-dependent from ~100 nM |
| Clonogenic Assay | Inhibition of cell growth | ~300 nM |
| DNA Damage | Increase in γH2AX | Dose-dependent from ~100 nM |
Data are representative and may vary between cell lines and experimental conditions.[1]
Experimental Protocols
Protocol 1: Western Blot for USP1 Substrates (Ub-PCNA and Ub-FANCD2)
-
Cell Seeding and Treatment: Seed cells at an appropriate density to reach 70-80% confluency at the time of harvest. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PCNA, FANCD2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The monoubiquitinated forms of PCNA and FANCD2 will appear as bands with a higher molecular weight than the unmodified proteins.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for USP1 Target Engagement
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant and analyze the amount of soluble USP1 remaining by Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble USP1 as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.[18][19][20][21][22]
Visualizations
References
- 1. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. ksqtx.com [ksqtx.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound (Synonyms: USP1-IN-1) – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 12. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Western blot troubleshooting guide! [jacksonimmuno.com]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Structural Binding of USP1 Inhibitors: KSQ-4279 vs. ML323
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural and biochemical interactions of two key ubiquitin-specific protease 1 (USP1) inhibitors, KSQ-4279 and ML323. Understanding the nuanced differences in their binding mechanisms is crucial for the rational design of next-generation USP1-targeted cancer therapies.
Introduction
Ubiquitin-specific protease 1 (USP1) is a critical enzyme in the DNA damage response pathway, making it a promising target for cancer therapeutics. Both this compound, a clinical-stage inhibitor, and ML323, a well-established tool compound, target USP1. While both inhibitors bind to the same cryptic pocket, their interaction with the enzyme elicits distinct structural rearrangements, leading to differences in their biochemical profiles. This guide elucidates these differences through a summary of key experimental data, detailed methodologies, and visual representations of their binding modes.
At a Glance: Key Differences in Binding and Activity
| Parameter | This compound | ML323 | Reference |
| Binding Site | Cryptic pocket between palm and thumb subdomains | Cryptic pocket between palm and thumb subdomains | [1][2][3] |
| Binding Mechanism | Allosteric, induced fit | Allosteric, induced fit | [1][4][5] |
| IC50 (Ub-Rho assay) | Kic = 6.9 (±3) nmol/L, Kiu = 2.3 (±0.3) nmol/L | 76 nM | [6][7] |
| Selectivity | Highly selective for USP1 | Shows off-target inhibition of USP12 and USP46 at higher concentrations | [1] |
| Key Structural Perturbations | - Lesser perturbation of the β-turn with catalytic aspartates (D751, D752)- Perturbs F101 | - Greater perturbation of the β-turn with catalytic aspartates (D751, D752)- Does not perturb F101- Can induce reordering of residues 167-191 to form a new helix | [1][2][8] |
Structural Insights into Inhibitor Binding
Both this compound and ML323 function by binding to a cryptic, hydrophobic tunnel-like pocket within the USP1 enzyme, distant from the active site. This allosteric binding induces conformational changes that disrupt the catalytic machinery of USP1.[1][4][5] Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the subtle yet significant differences in how these two inhibitors engage with USP1.[1][2][9]
The Binding Pocket and Allosteric Inhibition
The binding of both compounds displaces a region of the hydrophobic core of USP1, specifically residues 76-88, referred to as the "replaced by inhibitor region" (RIR).[1][3] This displacement triggers a cascade of subtle rearrangements in the enzyme's active site, ultimately leading to inhibition.[1][4][5]
Divergent Structural Perturbations
Despite sharing a common binding pocket, this compound and ML323 impart distinct structural changes to USP1:
-
Catalytic Aspartate Perturbation: this compound causes a less pronounced perturbation of the β-turn that houses the catalytic aspartates D751 and D752 compared to ML323.[2][8][10]
-
Interaction with F101: A key differentiator is the interaction with phenylalanine 101 (F101). The methoxyl group of this compound pushes F101, a change not observed with ML323 binding.[1][8][10]
-
Disorder in Adjacent Regions: The binding of ML323 can induce a reordering of residues 167-191, leading to the formation of a new alpha-helix.[2][10] This conformational change is not compatible with the structure of this compound, which lacks a secondary amine and possesses substituents that would clash with F163 in this rearranged state.[1][3][10] This results in this region remaining disordered when this compound is bound.[2][10]
These subtle structural differences likely contribute to the higher selectivity of this compound for USP1 over its close homologues, USP12 and USP46.[1]
Visualizing the Binding Differences
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct structural consequences of this compound and ML323 binding to USP1.
Caption: Differential structural consequences of this compound and ML323 binding to USP1.
Experimental Protocols
The structural and biochemical insights presented in this guide were primarily derived from studies employing cryo-electron microscopy (cryo-EM) and biochemical assays.
Cryo-Electron Microscopy (Cryo-EM)
Objective: To determine the high-resolution structure of USP1 in complex with this compound and ML323.
Methodology:
-
Protein Expression and Purification: Human USP1 and its binding partner UAF1 are co-expressed in insect or mammalian cells and purified using affinity and size-exclusion chromatography.
-
Complex Assembly: The purified USP1/UAF1 complex is incubated with the respective inhibitor (this compound or ML323) to allow for binding.
-
Grid Preparation: A small volume of the inhibitor-bound complex is applied to a cryo-EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane to vitrify the sample.
-
Data Acquisition: The frozen grids are imaged in a transmission electron microscope equipped with a direct electron detector to collect a large dataset of particle images.
-
Image Processing and 3D Reconstruction: The collected images are processed to select individual protein particles, which are then aligned and averaged to generate a high-resolution three-dimensional map of the USP1-inhibitor complex.
-
Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to fit the experimental data.
DUBprofiler™ Assay (Biochemical Selectivity Screening)
Objective: To assess the selectivity of this compound and ML323 against a panel of deubiquitinating enzymes (DUBs).
Methodology:
-
Enzyme Panel: A panel of purified human DUBs is utilized.
-
Inhibitor Incubation: Each DUB is incubated with varying concentrations of this compound or ML323.
-
Substrate Addition: A fluorogenic ubiquitin-rhodamine substrate is added to initiate the deubiquitination reaction.
-
Fluorescence Measurement: The enzymatic activity is monitored by measuring the increase in fluorescence as the rhodamine is cleaved from ubiquitin.
-
Data Analysis: The rate of reaction is calculated, and the percentage of inhibition at each inhibitor concentration is determined to assess the selectivity profile of the compounds.[1]
Conclusion
While both this compound and ML323 are potent allosteric inhibitors of USP1 that bind to the same cryptic pocket, they elicit distinct structural changes within the enzyme. This compound exhibits a more refined interaction, leading to higher selectivity. These findings, largely elucidated through cryo-EM, provide a structural blueprint for the development of more effective and specific USP1 inhibitors for cancer therapy. The detailed comparison presented here serves as a valuable resource for researchers and drug developers in the field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural and biochemical insights on the mechanism of action of the clinical USP1 inhibitor, this compound | bioRxiv [biorxiv.org]
Comparative Analysis of KSQ-4279 and Other USP1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the clinical-stage USP1 inhibitor KSQ-4279 with other preclinical and tool compounds targeting the deubiquitinating enzyme USP1. The information is supported by available preclinical experimental data.
Ubiquitin-specific protease 1 (USP1) has emerged as a promising therapeutic target in oncology, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1] USP1 plays a critical role in DNA damage response (DDR) pathways, primarily through the deubiquitination of two key substrates: proliferating cell nuclear antigen (PCNA) and Fanconi anemia group D2 protein (FANCD2).[1][2] Inhibition of USP1 leads to the accumulation of ubiquitinated PCNA and FANCD2, disrupting DNA repair and leading to synthetic lethality in cancer cells with a compromised DNA damage response.[3]
This compound (also known as RO7623066) is a first-in-class, potent, and selective inhibitor of USP1 that has advanced into clinical trials.[4][5] This guide provides a comparative overview of this compound and other notable USP1 inhibitors, including the well-established tool compound ML323 and other inhibitors in various stages of development.
Performance Comparison of USP1 Inhibitors
The following tables summarize the available quantitative and qualitative data for this compound and other USP1 inhibitors. Direct head-to-head comparisons are limited due to the early stage of development for many of these compounds.
| Inhibitor | Target | IC50 / Affinity | Selectivity | Key Features | Development Stage |
| This compound | USP1 | 2 nM (affinity)[3] | Excellent selectivity against a panel of 43 deubiquitinating enzymes (DUBs)[3] | Potent, selective, orally bioavailable.[3][4] Overcomes PARP inhibitor resistance.[3] | Phase 1 Clinical Trials[5][6] |
| ML323 | USP1 | 76 nM (Ub-Rho assay)[7] | Selective for USP1, but shows some off-target inhibition of USP12 and USP46 at higher concentrations.[8] | Well-established tool compound for preclinical research.[8] | Preclinical (Tool Compound) |
| SIM0501 | USP1 | Not specified | Highly selective, non-covalent inhibitor.[5] | Oral inhibitor, first to enter clinical trials in China.[5] | Phase 1 Clinical Trials |
| XL309 | USP1 | Potent (specific values not disclosed)[4] | Selective for USP1 versus other USPs.[4] | Orally bioavailable.[4] Active as monotherapy and in combination with PARP inhibitors.[4] | Phase 1 Clinical Trials |
| HSK39775 | USP1 | Potent (specific values not disclosed)[1] | Highly selective across a panel of 50 DUBs.[1] | Strong dose-dependent tumor growth inhibition as a single agent.[1] | Early Clinical Development |
| VRN19 | USP1 | Double-digit nanomolar GI50 (specific value not disclosed)[6] | High selectivity for BRCA1-mutated cancer cells over wild-type.[6] | Favorable safety profile in preclinical studies compared to this compound.[6] | Preclinical |
| Pimozide | USP1 | ~2 µM[9] | Non-selective, also a dopamine receptor antagonist.[9][10] | FDA-approved drug with known USP1 inhibitory activity.[11] | Repurposed for preclinical research |
In Vivo Efficacy
| Inhibitor | Cancer Model | Dosing & Administration | Efficacy | Combination Therapy |
| This compound | Ovarian PDX model | 100 mg/kg and 300 mg/kg, oral | 102% and 105% tumor growth inhibition vs. control, respectively.[4] | Synergizes with PARP inhibitors (olaparib) to induce durable tumor regressions.[3][4] |
| ML323 | Mouse xenograft model | 20 mg/kg, intraperitoneal | Alleviated hyperglycemia in a diabetes model.[12] | Potentiates cisplatin cytotoxicity in non-small cell lung cancer models.[7] |
| XL309 | BRCA1 mutant CDX and PDX models | Not specified | Dose-dependent antitumor activity.[4] | Durable tumor regression in combination with saruparib and irinotecan.[4] |
| HSK39775 | Triple-negative breast cancer xenograft | 30 mg/kg QD, oral | 63.2% tumor growth inhibition as a single agent.[1] | Enhanced efficacy with PARP inhibitors, leading to tumor regressions.[1] |
| VRN19 | BRCA1-mutated CDX and PDX models | Not specified | Efficacy comparable to this compound.[6] | Synergistic effect with olaparib.[6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway of USP1 and a general workflow for evaluating USP1 inhibitors.
Caption: USP1's role in the DNA damage response.
Caption: Workflow for USP1 inhibitor evaluation.
Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on published literature, the following methodologies are commonly employed to characterize USP1 inhibitors.
Biochemical Assays for USP1 Activity
Ubiquitin-Rhodamine 110 Assay: This is a common method to measure the enzymatic activity of USP1.[13]
-
Reagents: Recombinant human USP1/UAF1 complex, Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate, assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Procedure:
-
The USP1/UAF1 enzyme is pre-incubated with various concentrations of the inhibitor in an assay plate.
-
The reaction is initiated by adding the Ub-Rho110 substrate.
-
The plate is incubated at 37°C, and the fluorescence intensity (excitation/emission ~485/535 nm) is measured over time.
-
The rate of rhodamine 110 release is proportional to USP1 activity.
-
IC50 values are calculated from the dose-response curves.
-
DUBprofiler™ Assay: This is a service that screens inhibitors against a large panel of deubiquitinating enzymes to determine selectivity.[8]
-
Principle: Similar to the Ub-Rho110 assay, this method uses fluorescently labeled ubiquitin substrates to measure the activity of various DUBs.
-
Procedure: The inhibitor is tested at a fixed concentration against a panel of DUBs. The percentage of remaining enzyme activity is determined to assess the inhibitor's selectivity.
Cell-Based Assays
Cell Viability Assays (e.g., CellTiter-Glo®): This assay measures the number of viable cells in culture based on ATP levels.
-
Procedure:
-
Cancer cell lines (e.g., BRCA1-mutant MDA-MB-436) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of the USP1 inhibitor for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to the wells, and luminescence is measured.
-
GI50 (concentration for 50% growth inhibition) values are determined.
-
Western Blotting for Ubiquitinated PCNA and FANCD2: This method is used to confirm target engagement in cells.
-
Procedure:
-
Cells are treated with the USP1 inhibitor for a defined time.
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for PCNA, FANCD2, and their ubiquitinated forms, followed by a secondary antibody.
-
Bands are visualized to assess the accumulation of ubiquitinated substrates.
-
In Vivo Animal Studies
Xenograft and Patient-Derived Xenograft (PDX) Models: These models are used to evaluate the anti-tumor efficacy of USP1 inhibitors in a living organism.[4][14]
-
Procedure:
-
Immunocompromised mice are implanted with human cancer cells (xenograft) or tumor fragments from patients (PDX).
-
Once tumors are established, mice are treated with the USP1 inhibitor (e.g., via oral gavage) as a single agent or in combination with other drugs.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting for Ub-PCNA).
-
Conclusion
This compound stands out as a potent and highly selective USP1 inhibitor that has shown promising preclinical activity, both as a single agent and in combination with PARP inhibitors, leading to its advancement into clinical trials.[3][4] While direct comparative data is still emerging for newer USP1 inhibitors like SIM0501, XL309, HSK39775, and VRN19, they represent a growing class of targeted therapies with the potential to address unmet needs in oncology, particularly in the context of PARP inhibitor resistance.[3] The tool compound ML323 remains a valuable resource for preclinical research to further elucidate the biology of USP1.[8] As more data from ongoing clinical trials become available, a clearer picture of the therapeutic potential and comparative efficacy of these USP1 inhibitors will emerge.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Simcere Pharmaceutical Group Limited [simcere.com]
- 6. researchgate.net [researchgate.net]
- 7. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 13. Small-molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ksqtx.com [ksqtx.com]
Unlocking Synergistic Vulnerabilities: A Comparative Guide to the Combination of KSQ-4279 and Olaparib in BRCA-Deficient Cancers
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies is a cornerstone of modern oncology, aiming to enhance anti-tumor efficacy and overcome resistance. This guide provides a comprehensive comparison of the preclinical evidence supporting the synergistic effect of KSQ-4279, a first-in-class USP1 inhibitor, and olaparib, a PARP inhibitor, in cancers with homologous recombination deficiencies (HRD), such as those with BRCA1/2 mutations.
Introduction: Targeting Complementary DNA Repair Pathways
This compound is an investigational, potent, and selective small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1 is a deubiquitinase that plays a critical role in the DNA damage response (DDR) by regulating the Fanconi Anemia (FA) and translesion synthesis (TLS) pathways through the deubiquitination of key substrates like FANCD2 and PCNA.[1]
Olaparib is an approved poly (ADP-ribose) polymerase (PARP) inhibitor. PARP enzymes are essential for the repair of DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway.[2] In cancer cells with deficient homologous recombination (HR), a pathway crucial for repairing double-strand breaks (DSBs), the inhibition of PARP leads to the accumulation of SSBs which collapse replication forks, resulting in DSBs that cannot be effectively repaired. This synthetic lethal interaction ultimately leads to cell death.
The rationale for combining this compound and olaparib lies in the targeting of two distinct and complementary DNA repair pathways. By simultaneously inhibiting both USP1-mediated and PARP-mediated DNA repair, the combination is hypothesized to induce a greater level of genomic instability and cell death in HR-deficient cancer cells than either agent alone.
Mechanism of Action: A Dual Assault on DNA Repair
The synergistic interaction between this compound and olaparib can be visualized as a two-pronged attack on the cancer cell's ability to repair DNA damage.
Caption: Dual inhibition of PARP and USP1 pathways.
Experimental Data Supporting Synergy
Preclinical studies have demonstrated the enhanced anti-tumor activity of the this compound and olaparib combination in various patient-derived xenograft (PDX) models of BRCA-mutant cancers.
In Vivo Efficacy in a BRCA1-Mutant Ovarian Cancer PDX Model
The combination of this compound and olaparib resulted in durable tumor regressions in an ovarian cancer PDX model.[3]
| Treatment Group | Dosage | Mean Tumor Volume Change (%) | Observations |
| Vehicle Control | - | >1000% Increase | Rapid tumor growth |
| This compound | 100 mg/kg, qd, po | ~50% Decrease | Tumor regression |
| Olaparib | 100 mg/kg, qd, po | ~200% Increase | Partial tumor control |
| This compound + Olaparib | 100 mg/kg each, qd, po | >90% Decrease | Durable tumor regression |
In Vivo Efficacy in a BRCA1-Mutant Triple-Negative Breast Cancer (TNBC) PDX Model
In a TNBC PDX model, the combination therapy led to complete tumor responses.[4][5]
| Treatment Group | Dosage | Mean Tumor Volume Change (%) | Observations |
| Vehicle Control | - | >800% Increase | Aggressive tumor growth |
| This compound | 100 mg/kg, qd, po | Not specified | - |
| Olaparib | 50 mg/kg, qd, po | ~100% Increase | Limited tumor control |
| This compound + Olaparib | 100 mg/kg + 50 mg/kg, qd, po | ~100% Decrease | Complete response |
Experimental Protocols
The following are generalized protocols based on published preclinical studies investigating the synergy of this compound and olaparib.
In Vivo Patient-Derived Xenograft (PDX) Studies
References
- 1. Rational Combination of CRM1 Inhibitor Selinexor and Olaparib Shows Synergy in Ovarian Cancer Cell Lines and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crownbio.com [crownbio.com]
- 3. ksqtx.com [ksqtx.com]
- 4. ksqtx.com [ksqtx.com]
- 5. Patient-Derived Xenografts of Triple-Negative Breast Cancer Enable Deconvolution and Prediction of Chemotherapy Responses - PMC [pmc.ncbi.nlm.nih.gov]
KSQ-4279: A Comparative Guide to a Novel PARP Inhibitor Sensitizer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of KSQ-4279, a first-in-class USP1 inhibitor, with other emerging PARP inhibitor sensitizers. The information presented is based on publicly available preclinical and clinical data, offering a valuable resource for researchers in the field of oncology and DNA damage response.
Executive Summary
Poly (ADP-ribose) polymerase (PARP) inhibitors have transformed the treatment landscape for cancers with deficiencies in homologous recombination (HR), particularly those harboring BRCA1/2 mutations. However, intrinsic and acquired resistance remains a significant clinical challenge. A promising strategy to overcome this resistance and broaden the utility of PARP inhibitors is the co-administration of agents that sensitize cancer cells to PARP inhibition. This compound, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1), has emerged as a leading candidate in this class. This guide compares the preclinical and clinical efficacy of this compound with other notable PARP inhibitor sensitizers, namely ATR and WEE1 inhibitors, providing a framework for understanding their relative strengths and potential applications.
Mechanism of Action: A Two-Pronged Attack on DNA Repair
PARP inhibitors work by trapping PARP enzymes on DNA at sites of single-strand breaks, leading to the formation of double-strand breaks (DSBs) during DNA replication. In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, resulting in synthetic lethality. PARP inhibitor sensitizers enhance this effect through complementary mechanisms that further cripple the DNA damage response (DDR) network.
This compound (USP1 Inhibitor): this compound targets USP1, a deubiquitinase that plays a critical role in the DNA damage tolerance pathway. Specifically, USP1 deubiquitinates two key proteins: PCNA (Proliferating Cell Nuclear Antigen) and FANCD2 (Fanconi Anemia Complementation Group D2). By inhibiting USP1, this compound leads to the accumulation of ubiquitinated PCNA and FANCD2, which disrupts DNA replication fork progression and impairs the repair of DNA interstrand crosslinks. This creates a state of heightened genomic instability, rendering cancer cells exquisitely sensitive to PARP inhibition.[1][2]
ATR Inhibitors (e.g., Ceralasertib): Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DDR, activated by replication stress. ATR inhibitors block the signaling cascade that leads to cell cycle arrest and DNA repair, preventing cells from coping with the DNA damage induced by PARP inhibitors. This forces cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and cell death.
WEE1 Inhibitors (e.g., Adavosertib): WEE1 is a tyrosine kinase that acts as a critical gatekeeper for the G2/M cell cycle checkpoint. By inhibiting WEE1, these agents abrogate the G2 arrest, allowing cells with DNA damage to enter mitosis. When combined with PARP inhibitors, which increase DNA damage, WEE1 inhibition results in a synergistic increase in mitotic catastrophe and apoptosis.
Preclinical Efficacy: Head-to-Head in Cancer Models
The following table summarizes key preclinical efficacy data for this compound and other PARP inhibitor sensitizers in patient-derived xenograft (PDX) models of cancer.
| Sensitizer (Combination Agent) | Cancer Model | Dosing | Efficacy Outcome | Citation |
| This compound (with Olaparib) | Ovarian Cancer PDX | This compound: 100 mg/kg & 300 mg/kg, daily oral gavage | 102% and 105% tumor growth inhibition vs. control, respectively | [2] |
| This compound (with Olaparib) | Triple-Negative Breast Cancer (TNBC) PDX (BRCA1 mutant) | This compound: 100mg/kg; Olaparib: 50 or 100mg/kg, daily oral gavage | Robust combination activity resulting in tumor regressions and complete responses.[2] In a PARP-refractory TNBC PDX model, the combination of this compound (100 mg/kg) and olaparib (100 mg/kg) effectively controlled tumor growth where single agents were inactive.[1] | [1][2] |
| Ceralasertib (with Olaparib) | Ovarian Cancer PDX (CCNE1 amplified, platinum-resistant) | Not specified | Combination resulted in tumor reduction and a significant increase in overall survival. | [3] |
Clinical Efficacy: Translating Preclinical Promise to the Clinic
The combination of PARP inhibitors with sensitizing agents is being actively investigated in clinical trials. The table below highlights key clinical findings for these combinations.
| Sensitizer (Combination Agent) | Clinical Trial | Patient Population | Key Efficacy Results | Citation |
| This compound (with Olaparib) | Phase I (NCT05240898) | Advanced solid tumors with HRR mutations | Disease control rate at 16 weeks: 40% | [4] |
| Ceralasertib (with Olaparib) | CAPRI (Phase II) | Recurrent, platinum-sensitive ovarian cancer with prior PARP inhibitor progression | Overall Response Rate (ORR): 46% | [5] |
| Ceralasertib (with Olaparib) | Phase II | Metastatic Castration-Resistant Prostate Cancer (mCRPC) without HRR mutations | ORR: 11% | [6] |
| Adavosertib (with Olaparib) | EFFORT (Phase II) | PARP-resistant ovarian cancer | ORR: 29% | [7] |
| Adavosertib (with Olaparib) | Phase Ib | Refractory solid tumors | ORR: 14.8% (overall) | [8] |
Experimental Protocols
This compound In Vivo Efficacy Studies
-
Animal Models: Patient-derived xenograft (PDX) models of triple-negative breast cancer (TNBC) and ovarian cancer were utilized. For instance, the TNBC PDX model HBCx-8 was used to evaluate efficacy in a PARP inhibitor-resistant setting.[1] Human ovarian or TNBC tumor fragments were implanted subcutaneously into immunocompromised mice (e.g., NOD SCID).[2]
-
Drug Formulation and Administration: this compound was formulated as a 1:1 gentisic acid cocrystal and prepared as a suspension in 0.5% (hydroxypropyl)methyl cellulose/0.1% Tween 80 in sterile deionized water. Both this compound and olaparib were administered once daily via oral gavage at a dose volume of 10 mL/kg.[1][2]
-
Treatment Schedule: Dosing was initiated when tumors reached a specified volume. Treatment was administered daily for an extended period (e.g., over 2 months) to assess long-term efficacy and tolerability.[1][2]
-
Efficacy Endpoints: Tumor growth was monitored regularly, and endpoints included tumor growth inhibition, tumor regression, and complete responses.[2]
-
Toxicity Assessment: Animal body weight was monitored at least twice weekly to assess tolerability. Hematological assessments were performed via terminal blood collection to evaluate for any dose-limiting heme-related liabilities.[2]
Ceralasertib and Olaparib Combination Studies
-
Clinical Trial Design (CAPRI Study): This was a Phase II, open-label, single-arm study in patients with recurrent, platinum-sensitive high-grade serous ovarian cancer who had progressed on a prior PARP inhibitor.
-
Dosing Regimen: Patients received olaparib 300 mg orally twice daily continuously and ceralasertib 160 mg orally once daily on days 1-7 of a 28-day cycle.[5][9]
-
Efficacy Evaluation: The primary endpoint was the objective response rate (ORR) as per RECIST 1.1 criteria. Clinical benefit rate (CBR), defined as complete response, partial response, or stable disease at 16 weeks, was a key secondary endpoint.[9]
Adavosertib and Olaparib Combination Studies
-
Clinical Trial Design (EFFORT Study): A randomized, two-arm, non-comparative Phase II study in women with PARP-resistant ovarian cancer.
-
Dosing Regimen: In the combination arm, patients received adavosertib 150 mg orally twice daily on days 1-3 and 8-10, and olaparib 200 mg orally twice daily on days 1-21 of a 21-day cycle.[7]
-
Efficacy Evaluation: The primary endpoint was the objective response rate per RECIST 1.1.[7]
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Signaling pathways involved in DNA damage response and the mechanism of action of PARP inhibitor sensitizers.
Caption: A generalized experimental workflow for evaluating PARP inhibitor sensitizers.
Conclusion
This compound represents a novel and promising approach to sensitize cancer cells to PARP inhibitors through the targeted inhibition of USP1. Preclinical data demonstrates its potent anti-tumor activity, particularly in combination with PARP inhibitors in models of ovarian and triple-negative breast cancer. Early clinical data is encouraging, showing a favorable safety profile and signs of clinical activity.
When compared to other PARP inhibitor sensitizers such as ATR and WEE1 inhibitors, this compound offers a distinct mechanism of action. While ATR and WEE1 inhibitors primarily target cell cycle checkpoints, this compound disrupts DNA damage tolerance pathways. The clinical data for ATR and WEE1 inhibitor combinations have also shown promise, particularly in overcoming PARP inhibitor resistance.
The choice of the optimal sensitizer may ultimately depend on the specific genetic context of the tumor and the mechanisms of PARP inhibitor resistance at play. Further clinical investigation is needed to fully elucidate the comparative efficacy and optimal patient populations for each of these exciting new therapeutic strategies. This guide serves as a foundational resource for researchers navigating this rapidly evolving field.
References
- 1. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ksqtx.com [ksqtx.com]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Ceralasertib-Mediated ATR Inhibition Combined With Olaparib in Advanced Cancers Harboring DNA Damage Response and Repair Alterations (Olaparib Combinations) - PMC [pmc.ncbi.nlm.nih.gov]
KSQ-4279: A Comparative Analysis of Deubiquitinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of KSQ-4279, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1), against other deubiquitinases (DUBs). The information presented is based on available preclinical data, offering insights into the compound's specificity and potential for off-target effects.
Executive Summary
This compound is a clinical-stage inhibitor of USP1, a key enzyme in the DNA damage response (DDR) pathway. Its high selectivity is a critical attribute for a therapeutic candidate, minimizing the potential for toxicity and off-target effects. Studies have demonstrated that this compound exhibits exceptional selectivity for USP1 when screened against a broad panel of other deubiquitinating enzymes.
Cross-Reactivity Data
Biochemical assays have been conducted to evaluate the selectivity of this compound against a large panel of deubiquitinases.[1][2] In a comprehensive screening using the DUBprofiler™ platform (Ubiquigent), this compound was tested against 48 different DUB enzymes.[1][2]
The results of these studies indicate that this compound is exquisitely selective for USP1.[1] Even at concentrations up to 10,000 times its IC50 value for USP1, this compound did not show significant inhibition of other DUBs.[1][2] This level of selectivity is a significant advantage over other USP1 inhibitors, such as ML323, which has been shown to inhibit USP12 and USP46 at concentrations 100-fold higher than its IC50 for USP1.[1][2]
While specific quantitative percentage inhibition data for the entire DUB panel is not publicly available, the qualitative results from these studies strongly support the high selectivity of this compound for USP1.
Experimental Protocols
The cross-reactivity of this compound was primarily assessed using the DUBprofiler™ assay, a fluorescence-based method to measure deubiquitinase activity.[1][2]
DUBprofiler™ Assay Protocol:
-
Principle: The assay measures the cleavage of a ubiquitin-rhodamine substrate by a specific DUB. Cleavage of the substrate results in an increase in fluorescence, which is proportional to the enzyme's activity.
-
Procedure:
-
A panel of 48 individual recombinant deubiquitinase enzymes was utilized.[1][2]
-
This compound was incubated with each DUB enzyme at various concentrations (e.g., 0.01, 0.1, 1, 10, and 100 μM).[1][2]
-
The ubiquitin-rhodamine substrate was added to initiate the enzymatic reaction.
-
The fluorescence intensity was measured over time.
-
The percentage of remaining DUB activity in the presence of this compound was calculated by comparing the fluorescence signal to a DMSO control.[1][2]
-
-
Controls: Control experiments were performed to ensure that this compound itself does not exhibit autofluorescence or interfere with the fluorescent signal.[1][2]
USP1 Signaling Pathway in DNA Damage Response
USP1 plays a critical role in the regulation of the DNA damage response by deubiquitinating key proteins involved in the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways. The primary substrates of USP1 in this context are FANCD2 and PCNA.
Experimental Workflow for DUB Inhibitor Specificity Profiling
The general workflow for assessing the specificity of a deubiquitinase inhibitor like this compound involves screening against a panel of DUBs and then performing more detailed kinetic analysis.
References
On-Target Validation of KSQ-4279: A Comparative Guide to Pharmacological Inhibition and Genetic Knockdown of USP1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KSQ-4279, a clinical-stage USP1 inhibitor, with the effects of direct genetic knockdown of USP1. The data presented herein serves to validate that the mechanism of action of this compound is directly attributable to its inhibition of USP1, a key enzyme in the DNA damage response (DDR) pathway. By mimicking the phenotype of genetic USP1 removal, this compound demonstrates potent and on-target activity, making it a compelling therapeutic candidate for cancers with specific DNA repair vulnerabilities.
Comparative Analysis: this compound vs. USP1 Genetic Knockdown
The cornerstone of validating a targeted inhibitor is demonstrating that its cellular effects phenocopy the genetic removal of its target. Preclinical studies have established a synthetic lethal relationship between USP1 inhibition and defects in the homologous recombination (HR) pathway, such as in tumors with BRCA1/2 mutations.
Recent findings have confirmed that the sensitivity of cancer cell lines to this compound directly correlates with their genetic dependency on USP1, as determined by CRISPR knockout screens.[1] This provides strong evidence that this compound's anti-proliferative effects are a direct result of USP1 inhibition.
Table 1: Comparison of Cellular Viability Effects
| Treatment/Method | Cell Line | Genotype | Endpoint | Result | Reference |
| This compound | MDA-MB-436 | BRCA1-mutant | IC50 (Clonogenic Assay) | Potent growth inhibition | [1] |
| USP1 CRISPR Knockout | MDA-MB-436 | BRCA1-mutant | Cell Viability | Significant reduction in cell survival | [1] |
| This compound | UWB1.289 | BRCA1-mutant | IC50 (Viability Assay) | Potent growth inhibition | |
| USP1 siRNA Knockdown | UWB1.289 | BRCA1-mutant | Cell Viability | Decreased cell viability | |
| This compound | Panel of HR-deficient cell lines | Various | IC50 (Clonogenic Assay) | Sensitivity correlated with USP1 dependency | [1] |
| USP1 CRISPR Knockout | Panel of HR-deficient cell lines | Various | Gene Dependency Score | High dependency in sensitive lines | [1] |
Table 2: Comparison of Pharmacodynamic Biomarkers
Inhibition of USP1, either pharmacologically or genetically, is expected to cause the accumulation of its key substrates, monoubiquitinated FANCD2 (Ub-FANCD2) and PCNA (Ub-PCNA).
| Treatment/Method | Cell Line | Biomarker | Result | Reference |
| This compound | MDA-MB-436 | Ub-PCNA, Ub-FANCD2 | Dose-dependent accumulation | |
| USP1 siRNA Knockdown | Multiple Myeloma Cells | Ub-PCNA, Ub-FANCD2 | Increased levels of ubiquitinated substrates | |
| This compound | MDA-MB-436 | γH2AX (DNA Damage Marker) | Marked accumulation | |
| USP1 Knockout | Mouse Embryonic Fibroblasts | Chromosomal Instability | Increased genomic instability |
Alternative USP1 Inhibitors
While this compound is a first-in-class agent in clinical development, several other molecules have been identified as USP1 inhibitors, serving as useful tool compounds for research.
Table 3: Comparison with Other USP1 Inhibitors
| Inhibitor | Type | Key Characteristics | Reference |
| This compound | Clinical Candidate | Potent, selective, allosteric, orally bioavailable. In Phase I clinical trials. | [1] |
| ML323 | Tool Compound | Well-established selective, reversible, non-competitive inhibitor. Binds to the same cryptic site as this compound. | |
| SJB3-019A | Tool Compound | Selectively blocks USP1 enzymatic activity; shown to decrease viability of multiple myeloma cells. | |
| Pimozide | Repurposed Drug | Antipsychotic drug later identified to have USP1 inhibitory activity. |
Signaling Pathways and Experimental Workflows
To understand the validation of this compound's mechanism of action, it is crucial to visualize both the biological pathway it targets and the experimental logic used for its validation.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are summarized protocols for key assays mentioned in this guide.
Protocol 1: USP1 Genetic Knockdown via siRNA Transfection
This protocol outlines the general steps for transiently knocking down USP1 expression in cultured cancer cells.
-
Cell Seeding: Plate cells (e.g., MDA-MB-436, UWB1.289) in 6-well plates at a density that will result in 60-80% confluency at the time of transfection. Use antibiotic-free growth medium.
-
siRNA Preparation:
-
Solution A: Dilute 20-80 pmols of USP1-targeting siRNA duplex in 100 µL of serum-free transfection medium.
-
Solution B: Dilute 2-8 µL of a suitable lipid-based transfection reagent in 100 µL of serum-free transfection medium.
-
-
Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate at room temperature for 15-45 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Wash the cells once with serum-free medium. Add 800 µL of serum-free medium to the 200 µL siRNA-lipid mixture and overlay the 1 mL total volume onto the washed cells.
-
Incubation: Incubate cells for 5-7 hours at 37°C. Afterwards, add one volume of normal growth medium containing 2x the normal serum concentration.
-
Analysis: Harvest cells for analysis (e.g., Western Blot, viability assay) at 48-72 hours post-transfection. Always include a non-targeting control siRNA.
Protocol 2: Cell Viability Measurement (CellTiter-Glo® Assay)
This luminescent assay quantifies ATP as an indicator of metabolically active, viable cells.
-
Plate Preparation: Seed cells in opaque-walled 96-well plates and treat with this compound or perform siRNA transfection as described above. Include wells with medium only for background measurement.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Assay Execution:
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. Cell viability is proportional to the relative light units (RLU) after subtracting the background.
Protocol 3: Western Blot for Ubiquitinated Substrates
This protocol is used to detect the accumulation of Ub-PCNA and Ub-FANCD2.
-
Cell Lysis: After treatment with this compound or USP1 siRNA, wash cells with cold PBS and lyse them in RIPA buffer containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate the proteins by size on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies specific for PCNA or FANCD2 overnight at 4°C. These antibodies will detect both the unmodified and the higher molecular weight monoubiquitinated forms.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The ubiquitinated form will appear as a distinct band approximately 8-10 kDa higher than the unmodified protein. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
References
A Head-to-Head Preclinical Comparison of KSQ-4279 and TNG348: Two Investigational USP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted oncology, Ubiquitin-Specific Protease 1 (USP1) has emerged as a compelling target for cancers harboring defects in DNA damage repair (DDR) pathways, particularly those with mutations in BRCA1/2 and other homologous recombination deficiency (HRD) markers. This guide provides a detailed head-to-head comparison of two investigational small molecule USP1 inhibitors, KSQ-4279 and TNG348, based on available preclinical data. Both agents have demonstrated potent USP1 inhibition and synthetic lethality in HRD-deficient cancer models. However, their clinical development trajectories have diverged significantly, with the development of TNG348 being discontinued due to observed liver toxicity in a Phase 1/2 clinical trial.[1][2][3] This guide aims to present an objective, data-driven comparison to inform ongoing research and development efforts in the field of DDR inhibitors.
Mechanism of Action: Targeting the DNA Damage Response
Both this compound and TNG348 are potent and selective inhibitors of USP1, a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response.[4][5][6][7][8][9] USP1's key substrates include monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2). By removing ubiquitin from these proteins, USP1 regulates translesion synthesis (TLS) and the Fanconi Anemia (FA) pathway, two crucial mechanisms for repairing DNA damage and maintaining genomic stability.
Inhibition of USP1 by agents like this compound and TNG348 leads to the accumulation of ubiquitinated PCNA and FANCD2. This disrupts the normal DNA repair processes, leading to genomic instability and ultimately cell death, particularly in cancer cells that are already deficient in other DNA repair pathways, such as homologous recombination. This concept, known as synthetic lethality, forms the therapeutic rationale for using USP1 inhibitors in BRCA-mutated and other HRD-positive cancers.
Below is a diagram illustrating the role of USP1 in the DNA damage response and the mechanism of action of USP1 inhibitors.
Quantitative Data Summary
The following tables summarize the available preclinical data for this compound and TNG348, providing a comparative overview of their in vitro and in vivo activities.
Table 1: In Vitro Activity
| Parameter | This compound | TNG348 | Reference(s) |
| Target | USP1 | USP1 | [4][5][6][7] |
| Mechanism of Action | Allosteric Inhibitor | Allosteric Inhibitor | [5][7] |
| Biochemical IC50 | 11 ± 3 nM | 95 nM (Cellular PD IC50) | [1][7][10] |
| Cell Viability IC50 (MDA-MB-436, BRCA1 mutant) | Not explicitly stated | 68 nM | [1] |
| Selectivity | Highly selective for USP1 over other deubiquitinases. | Highly selective for USP1 in a panel of 47 DUBs. | [3][10] |
Table 2: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
| Model Type | Treatment | This compound | TNG348 | Reference(s) |
| Ovarian PDX (BRCA1 mutant) | Monotherapy | 102% TGI at 100 mg/kg; 105% TGI at 300 mg/kg | Strong anti-tumor activity | [4][9] |
| TNBC and Ovarian PDX | Combination with PARP inhibitor | Durable tumor regressions, even in PARPi-resistant models. | Strong synergy with PARP inhibitors, restoring sensitivity in resistant models. | [4][8][9] |
| BRCAwt/HRD+ Xenograft | Not explicitly stated | Not explicitly stated | Strong anti-tumor activity | [11] |
TGI: Tumor Growth Inhibition
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of this compound and TNG348.
USP1 Biochemical Inhibition Assay
A common method to determine the biochemical potency of USP1 inhibitors is a fluorogenic assay.
-
Reagents and Materials:
-
Recombinant human USP1/UAF1 complex.
-
Fluorogenic USP1 substrate (e.g., Ubiquitin-Rhodamine 110).
-
Assay buffer (e.g., 20 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.5).
-
Test compounds (this compound or TNG348) dissolved in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
A solution of the USP1/UAF1 enzyme complex is prepared in the assay buffer.
-
Serial dilutions of the test compounds are prepared in DMSO and then diluted in the assay buffer.
-
The enzyme solution is dispensed into the wells of the 384-well plate.
-
The test compound dilutions are added to the wells containing the enzyme and incubated for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
The reaction is initiated by adding the fluorogenic substrate to each well.
-
The fluorescence intensity is measured kinetically over time using a plate reader (e.g., excitation at 485 nm, emission at 535 nm).
-
The initial reaction rates are calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percent inhibition of the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Cell Viability Assay (MTT Assay)
Cell viability assays are used to assess the cytotoxic effects of the inhibitors on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MDA-MB-436 for BRCA1 mutant).
-
Complete cell culture medium.
-
Test compounds (this compound or TNG348) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The next day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
After the incubation period, the MTT solution is added to each well and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
The solubilization solution is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
-
In Vivo Patient-Derived Xenograft (PDX) Model Studies
PDX models are used to evaluate the anti-tumor efficacy of the inhibitors in a more clinically relevant setting.
-
Animal Models and Tumor Implantation:
-
Immunocompromised mice (e.g., NOD-SCID or NSG mice) are used as hosts.
-
Patient-derived tumor fragments or dissociated cells are surgically implanted subcutaneously or orthotopically into the mice.
-
Tumor growth is monitored regularly using calipers.
-
-
Treatment Protocol:
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into different treatment groups (vehicle control, this compound, TNG348, PARP inhibitor, and combination therapies).
-
The test compounds are formulated in an appropriate vehicle and administered to the mice via a clinically relevant route (e.g., oral gavage) at specified doses and schedules.
-
Tumor volumes and body weights are measured at regular intervals throughout the study.
-
-
Efficacy Evaluation:
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
Other endpoints may include tumor regression, time to tumor progression, and survival.
-
At the end of the study, tumors may be harvested for pharmacodynamic and biomarker analysis.
-
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key experimental workflows.
Conclusion
Both this compound and TNG348 have demonstrated compelling preclinical activity as potent and selective USP1 inhibitors, showing promise for the treatment of HRD-positive cancers, both as monotherapies and in combination with PARP inhibitors. The preclinical data suggest that both compounds effectively engage the USP1 target, leading to synthetic lethality in appropriately selected cancer models.
However, the discontinuation of the TNG348 clinical program due to liver toxicity underscores the critical importance of thorough safety and toxicology assessments in drug development. While the preclinical profiles of this compound and TNG348 appeared similar in terms of efficacy, the divergence in their clinical safety profiles highlights the challenges of translating preclinical findings to human studies.
For researchers and drug developers, the preclinical data on both molecules provide a valuable resource for understanding the therapeutic potential and challenges associated with targeting USP1. The continued clinical development of this compound will be closely watched and will provide further insights into the viability of USP1 inhibition as a therapeutic strategy in oncology. This comparative guide serves as a foundation for further investigation and highlights the nuanced journey of drug discovery and development.
References
- 1. tangotx.com [tangotx.com]
- 2. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ksqtx.com [ksqtx.com]
- 5. tangotx.com [tangotx.com]
- 6. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Tango Therapeutics Announces First Patient Dosed in Phase 1/2 Trial of TNG348 in Patients with BRCA1/2-Mutant and Other HRD+ Cancers - BioSpace [biospace.com]
- 10. ksqtx.com [ksqtx.com]
- 11. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of KSQ-4279: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the safe disposal of KSQ-4279, a potent USP1 and selective PARP1 inhibitor used in cancer research.[1] Adherence to these procedures is critical due to the compound's potential hazards.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, stringent safety measures must be observed during its handling and disposal to prevent accidental ingestion and environmental release.
| Hazard Classification | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed.[2] |
| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life.[2] |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[2] |
Personal Protective Equipment (PPE): When handling this compound, personnel should wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing.[2] In situations where dust or aerosol formation is possible, a suitable respirator should be used.[2] An accessible safety shower and eye wash station should be available.[2]
Step-by-Step Disposal Procedures
The primary recommendation for the disposal of this compound is to use an approved waste disposal plant.[2] Disposal must always be conducted in accordance with prevailing country, federal, state, and local regulations.[2][3]
1. Waste Collection:
-
Collect waste this compound, including any contaminated materials, in a designated, properly labeled, and tightly sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Spill Management:
-
In the event of a spill, prevent further leakage or spillage.[2][4]
-
Keep the product away from drains and water courses to avoid environmental contamination.[2][4]
-
For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[2][3]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[3]
-
Collect all contaminated materials for disposal as hazardous waste.[2]
3. Final Disposal:
-
Arrange for the collection and disposal of the waste container by a licensed and approved hazardous waste disposal company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
Experimental Workflow: this compound in Cancer Cell Lines
This compound's mechanism of action involves the inhibition of USP1 and PARP1, which are critical in the DNA damage response (DDR) pathway.[1][5] In cancer cells with mutations in genes like BRCA1/2, inhibiting these pathways can lead to synthetic lethality and cell death.[1] The following diagram illustrates a typical experimental workflow to assess the efficacy of this compound.
Caption: Experimental workflow for evaluating the in-vitro efficacy of this compound.
Signaling Pathway: this compound Mechanism of Action
This compound targets the DNA damage response pathway. By inhibiting USP1, it prevents the deubiquitination of key proteins involved in DNA repair, such as FANCD2 and PCNA.[5] This, combined with PARP1 inhibition, enhances DNA damage and can lead to apoptosis in cancer cells, particularly those with homologous recombination deficiency (HRD).
Caption: this compound inhibits USP1 and PARP1, disrupting DNA repair and inducing apoptosis.
References
Personal protective equipment for handling KSQ-4279
This document provides crucial safety protocols and logistical information for the handling, storage, and disposal of KSQ-4279, a potent, selective inhibitor of ubiquitin-specific protease 1 (USP1).[1][2][3][4] It is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is mandatory to ensure personal safety and experimental integrity.
Hazard Identification and Emergency Information
This compound (CAS No. 2446480-97-1) is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5] It is an anti-proliferative agent under investigation for various cancers, including non-small cell lung, breast, and ovarian cancers.[6] All personnel must be fully aware of the potential hazards before handling.
Emergency Contact: In case of exposure or spill, contact your institution's Environmental Health & Safety (EHS) department and Poison Control immediately.
First Aid Measures:
-
If Swallowed: Call a poison center or doctor immediately if you feel unwell.[5] Rinse mouth.[5]
-
Skin Contact: Wash skin thoroughly after handling.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure. The following equipment is mandatory when handling this compound in solid or solution form.
| Protection Type | Specification | Purpose |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or goggles | Protects eyes from splashes and airborne particles. |
| Body Protection | Fully-buttoned laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use only in areas with appropriate exhaust ventilation (e.g., chemical fume hood). | Avoids inhalation of dust or aerosols.[5] |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the compound's stability and preventing accidental exposure or environmental release.
Storage Conditions:
| Form | Temperature | Duration | Notes |
|---|---|---|---|
| Solid (Powder) | -20°C | ≥ 4 years | Keep container tightly sealed in a cool, well-ventilated area.[1][5] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[2][3][6] |
Safe Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and PPE.
-
Weighing (Solid Form): Conduct all weighing of this compound powder within a chemical fume hood to prevent inhalation of airborne particles.
-
Solubilization: this compound is sparingly soluble in DMSO (1-10 mg/ml) and slightly soluble in acetonitrile (0.1-1 mg/ml).[1] Prepare stock solutions within a chemical fume hood. If sonication is needed, ensure the vial is securely capped.[6]
-
Post-Handling: After use, wipe down all surfaces with an appropriate deactivating agent (if available) or 70% ethanol. Wash hands thoroughly.[5]
Experimental Workflow and Disposal Plan
The following diagrams illustrate the standard workflow for handling this compound and its associated waste stream management.
Caption: Standard operational workflow for handling this compound.
Disposal Plan:
-
Solid Waste: All contaminated solid waste (e.g., pipette tips, tubes, gloves) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated liquid media must be collected in a sealed, labeled hazardous liquid waste container. Do not pour down the drain.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with institutional, local, and national regulations.[5]
Mechanism of Action: USP1 Inhibition
This compound is a potent inhibitor of USP1, a deubiquitinase enzyme involved in DNA repair pathways like Translesion Synthesis (TLS) and the Fanconi Anemia (FA) pathway.[7][8] By inhibiting USP1, this compound prevents the deubiquitination of key proteins such as PCNA and FANCD2, leading to their accumulation in a monoubiquitinated state.[7][8] This disruption of DNA repair is particularly effective in cancer cells with existing homologous recombination deficiencies (HRD), such as those with BRCA1/2 mutations.[8][9]
Caption: Inhibition of the USP1 DNA damage repair pathway by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound (Synonyms: USP1-IN-1)|2446480-97-1|MSDS [dcchemicals.com]
- 6. This compound (USP1-IN-1) | USP1/PARP Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 7. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ksqtx.com [ksqtx.com]
- 9. ksqtx.com [ksqtx.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
